molecular formula C13H11NO2 B187396 2-(M-tolyl)isonicotinic acid CAS No. 100004-94-2

2-(M-tolyl)isonicotinic acid

Cat. No.: B187396
CAS No.: 100004-94-2
M. Wt: 213.23 g/mol
InChI Key: IAIXMJKQOKCRSW-UHFFFAOYSA-N
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Description

2-(m-Tolyl)isonicotinic acid is a chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This compound features an isonicotinic acid core, a pyridine carboxylic acid isomer recognized for its versatile applications in developing enzyme inhibitors with nanomolar potency . The pyridine ring, an electron-deficient nitrogen heterocycle, facilitates key interactions with biological targets, such as π-π stacking and hydrogen bonding, while the carboxylic acid group contributes polarity and offers a handle for metal coordination or further derivatization . Although research on this specific meta -tolyl derivative is emerging, its structural framework is highly relevant. Isonicotinic acid derivatives are prominent in scientific literature, notably as the core structure in first-line antitubercular agents . The isonicotinic acid hydrazide (isoniazid) has been used since 1952, and its mechanism of action, involving the inhibition of mycolic acid synthesis in the Mycobacterium tuberculosis complex, is well-documented . Furthermore, contemporary research into pyridine carboxylic acid isomers highlights their ongoing potential in creating novel therapeutic agents for a broad spectrum of conditions, including cancer, viral diseases, and central nervous system disorders . This makes this compound a valuable building block for researchers designing and synthesizing new compounds to probe biological pathways or develop inhibitors for various disease targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIXMJKQOKCRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540647
Record name 2-(3-Methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-94-2
Record name 2-(3-Methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(m-tolyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and effective method for the synthesis of 2-(m-tolyl)isonicotinic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halogenated isonicotinic acid derivative, such as 2-bromo- or 2-chloro-isonicotinic acid, with m-tolylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

To circumvent potential complications arising from the acidic proton of the carboxylic acid group, which can interfere with the catalytic cycle, the isonicotinic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid product.

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_suzuki Step 2: Suzuki-Miyaura Coupling cluster_hydrolysis Step 3: Hydrolysis A 2-Halo-isonicotinic acid B Methyl 2-halo-isonicotinate A->B SOCl₂ or H₂SO₄ in Methanol D Methyl 2-(m-tolyl)isonicotinate B->D Pd Catalyst, Ligand, Base C m-Tolylboronic acid C->D E This compound D->E Acid or Base Hydrolysis Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product ArylHalide R¹-X ArylHalide->PdII_A BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_B Base Base Base->PdII_B

2-(m-tolyl)isonicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-(m-tolyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of isonicotinic acid, a molecule of significant interest in medicinal chemistry. Isonicotinic acid and its derivatives have a well-documented history of diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside comparative data from related compounds to offer a broader context for researchers. Due to the limited availability of specific experimental data for this particular derivative, this guide also includes general experimental protocols and discusses potential biological activities based on the broader class of isonicotinic acid derivatives.

Chemical Properties

A summary of the key chemical identifiers for this compound is provided below.

PropertyValueSource
IUPAC Name 2-(3-methylphenyl)pyridine-4-carboxylic acidN/A
CAS Number 100004-94-2[2]
Molecular Formula C₁₃H₁₁NO₂[3]
Molecular Weight 213.23 g/mol [3]
SMILES Cc1cccc(c1)c2ccn(C=O)cc2N/A
Quantitative Data
CompoundMelting Point (°C)Boiling Point (°C)SolubilitypKa
This compound Data not availableData not availableData not availableData not available
Isonicotinic Acid ≥300 (lit.)260 @ 15 mmHgSparingly soluble in cold water, more soluble in hot water; practically insoluble in benzene, ether, and boiling alcohol.[4]4.96 @ 25°C[4]
2-(o-tolyl)isonicotinic acid Data not availableData not availableData not availableData not available
2-(p-tolyl)isonicotinic acid Data not availableData not availableData not availableData not available
2-Methylpyridine-4-carboxylic acid 295-299 (decomposes)Data not availableData not availableData not available

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general method can be adapted from the synthesis of similar 2-aryl-isonicotinic acid derivatives. A plausible synthetic route is the Suzuki coupling reaction.

General Synthesis Protocol via Suzuki Coupling

This protocol describes a general method for the synthesis of 2-aryl-nicotinic acids, which can be adapted for this compound.

Materials:

  • 2-chloronicotinic acid

  • m-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), m-tolylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and affected signaling pathways of this compound is limited. However, the isonicotinic acid scaffold is present in numerous compounds with significant biological activities.

Derivatives of isonicotinic acid have been extensively studied for their anti-inflammatory and antimicrobial properties.[1] For instance, isoniazid is a cornerstone drug for the treatment of tuberculosis.[1] Other derivatives have shown potent inhibition of inflammatory mediators.[5]

A common mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Hypothetical Signaling Pathway: COX-2 Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by an anti-inflammatory isonicotinic acid derivative. It is important to note that this is a representative pathway and has not been experimentally validated for this compound.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Compound This compound (Hypothetical) Compound->COX2 inhibits

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Experimental Workflow for Anti-Inflammatory Screening

The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity.

Anti_Inflammatory_Screening_Workflow Start Start: Compound Synthesis and Purification In_Vitro_Assay In Vitro Assay: COX-2 Inhibition Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay: LPS-stimulated Macrophages In_Vitro_Assay->Cell_Based_Assay Active Compounds Measure_PGE2 Measure Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production Cell_Based_Assay->Measure_PGE2 Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Based_Assay->Cytotoxicity In_Vivo_Model In Vivo Model: Carrageenan-induced Paw Edema in Rodents Measure_PGE2->In_Vivo_Model Potent & Non-toxic Compounds Cytotoxicity->In_Vivo_Model Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies In_Vivo_Model->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for screening anti-inflammatory compounds.

Conclusion

This compound represents an interesting, yet under-characterized, molecule within the broader family of isonicotinic acid derivatives. While specific experimental data on its physicochemical properties and biological activities are currently lacking in the public domain, its structural similarity to other biologically active isonicotinic acids suggests potential for further investigation, particularly in the areas of anti-inflammatory and antimicrobial research. The general protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this and related compounds. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound.

References

Technical Guide: 2-(m-tolyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 100004-94-2

This technical guide provides a comprehensive overview of 2-(m-tolyl)isonicotinic acid, focusing on its chemical properties, potential synthesis, and the biological context of related isonicotinic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a derivative of isonicotinic acid, which is a pyridine monocarboxylic acid with the carboxy group at the 4-position of the pyridine ring[1]. The "2-(m-tolyl)" designation indicates that a tolyl group (a methyl-substituted phenyl group) is attached at the 2-position of the pyridine ring, with the methyl group of the tolyl ring at the meta-position.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 100004-94-2[2]
Molecular Formula C13H11NO2[2]
Molecular Weight 213.23 g/mol [2]
MDL Number MFCD14666477[2]
SMILES O=C(O)C1=CC=NC(C2=CC=CC(C)=C2)=C1[2]
Storage Sealed in dry, room temperature[2]

Other isomers with different substitution patterns have also been identified, including 2-(o-tolyl)isonicotinic acid (CAS 883528-31-2) and 2-(p-tolyl)isonicotinic acid (CAS 1226205-64-6)[3][4]. It is crucial to use the correct CAS number to distinguish between these isomers.

Synthesis of Isonicotinic Acid Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of isonicotinic acid and its derivatives have been described. A common approach involves the oxidation of a suitable pyridine precursor[5]. Another general method for creating derivatives is through the activation of the carboxylic acid group to form active esters, which can then be reacted with other molecules[6].

General Experimental Protocol for the Synthesis of Active Esters of Isonicotinic Acids:

This protocol is a generalized procedure based on the synthesis of other isonicotinic acid esters and may require optimization for this compound[6].

  • Activation of the Carboxylic Acid: The isonicotinic acid derivative is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form the corresponding acyl chloride. The reaction is typically performed in an inert solvent.

  • Esterification: The resulting acyl chloride is then reacted with the desired alcohol or phenol in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. This step is usually carried out in an appropriate solvent like tetrahydrofuran (THF).

  • Work-up and Purification: The reaction mixture is filtered to remove any salts, and the solvent is evaporated under reduced pressure. The crude product is then purified, often by recrystallization or chromatography, to yield the pure ester.

Below is a conceptual workflow for a potential synthesis route.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling 2-chloro-isonicotinic_acid 2-chloro-isonicotinic acid Palladium_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) 2-chloro-isonicotinic_acid->Palladium_catalyst m-tolylboronic_acid m-tolylboronic acid m-tolylboronic_acid->Palladium_catalyst Product This compound Palladium_catalyst->Product Base Base (e.g., Na2CO3) Solvent Solvent (e.g., Toluene/Water) G Compound This compound Primary_Screening Primary Biological Screening Compound->Primary_Screening Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Primary_Screening->Antimicrobial_Assay Anti-inflammatory_Assay Anti-inflammatory Assays (e.g., COX-2 inhibition) Primary_Screening->Anti-inflammatory_Assay Antiproliferative_Assay Antiproliferative Assays (e.g., against cancer cell lines) Primary_Screening->Antiproliferative_Assay Hit_Identification Hit Identification Antimicrobial_Assay->Hit_Identification Anti-inflammatory_Assay->Hit_Identification Antiproliferative_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Further_Development Further Development Lead_Optimization->Further_Development

References

An In-depth Technical Guide to 2-(m-tolyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2-(m-tolyl)isonicotinic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Molecular Structure and Identification

This compound is a derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid, substituted at the 2-position with a meta-tolyl group.

IdentifierValue
IUPAC Name 2-(3-Methylphenyl)pyridine-4-carboxylic acid
CAS Number 100004-94-2[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Canonical SMILES CC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
InChI InChI=1S/C13H11NO2/c1-9-4-2-5-10(6-9)12-11(13(15)16)7-8-14-12/h2-8H,1H3,(H,15,16)
InChIKey Not readily available

Physicochemical Properties (Predicted)

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes predicted properties based on its chemical structure.

PropertyPredicted Value
pKa (acidic) ~4-5
LogP ~2.8 - 3.2
Topological Polar Surface Area (TPSA) 50.19 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0br s1H-COOH
~8.7 - 8.8d1HPyridine H6
~7.8 - 8.0s1HPyridine H3
~7.6 - 7.7d1HPyridine H5
~7.2 - 7.5m4HTolyl aromatic protons
~2.4s3H-CH₃
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would exhibit approximately 11 distinct signals, accounting for the 13 carbon atoms (with some aromatic carbons potentially overlapping or having similar shifts).

Chemical Shift (ppm)Assignment
~166 - 168-COOH
~150 - 155Pyridine C2, C6
~140 - 145Pyridine C4
~120 - 140Tolyl aromatic carbons
~120 - 125Pyridine C3, C5
~21-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration
3300 - 2500 (broad)O-H stretch (carboxylic acid)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (methyl)
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C and C=N stretch (aromatic rings)
Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 213. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially fragments from the tolyl and pyridine rings.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. These methods are widely used for the formation of C-C bonds between aromatic rings.

Proposed Synthetic Workflow: Suzuki Coupling

A plausible synthetic route involves the Suzuki coupling of a halogenated isonicotinic acid derivative with m-tolylboronic acid.

Synthesis_Workflow Start 2-chloro-isonicotinic acid methyl ester Intermediate1 This compound methyl ester Start->Intermediate1 m-tolylboronic acid, Pd catalyst, Base End This compound Intermediate1->End Hydrolysis

Caption: Suzuki coupling followed by hydrolysis.

Detailed Protocol:

  • Reaction Setup: To a solution of 2-chloro-isonicotinic acid methyl ester (1.0 eq) and m-tolylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound methyl ester.

  • Hydrolysis: Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Final Product Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have shown a wide range of biological activities.

Inferred Biological Activities
  • Antitubercular: Isonicotinic acid is the precursor to isoniazid, a first-line antituberculosis drug. It is plausible that derivatives like this compound could exhibit antimycobacterial properties.

  • Anti-inflammatory: Some isonicotinic acid derivatives have demonstrated anti-inflammatory effects.

  • Antimicrobial: Various derivatives have been explored for their antibacterial and antifungal activities.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with pathways involved in microbial metabolism or host inflammatory responses. For instance, if it possesses antitubercular activity, it might interfere with mycolic acid synthesis, a key component of the mycobacterial cell wall.

Potential_Pathway Molecule This compound Target Potential Microbial Enzyme (e.g., InhA) Molecule->Target Binding Pathway Mycolic Acid Biosynthesis Molecule->Pathway Inhibition Target->Pathway Effect Inhibition of Cell Wall Formation Pathway->Effect Leads to

Caption: Hypothetical mechanism of antitubercular action.

Conclusion

This compound is a molecule of interest for further investigation, particularly in the context of medicinal chemistry. The synthetic routes to this compound are well-established in principle, relying on modern cross-coupling methodologies. While experimental data on its biological activity is currently scarce, its structural similarity to known bioactive compounds suggests that it may possess valuable pharmacological properties. This guide provides a foundational understanding of its chemistry and predicted characteristics to facilitate future research and development.

References

A Technical Guide to 2-(m-tolyl)isonicotinic Acid: Physicochemical Properties and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 2-(m-tolyl)isonicotinic acid, a derivative of isonicotinic acid. The document details its chemical identity, including its IUPAC name and key physicochemical properties. While specific experimental data and established signaling pathways for this particular compound are not extensively available in public literature, this guide furnishes a representative synthetic protocol for 2-aryl-isonicotinic acids. Furthermore, a hypothetical signaling pathway is presented to illustrate potential biological activities based on related nicotinic acid derivatives. This guide serves as a foundational resource for researchers interested in the exploration and development of isonicotinic acid derivatives.

Chemical Identity and Physicochemical Properties

The compound this compound is systematically named 2-(3-methylphenyl)pyridine-4-carboxylic acid according to IUPAC nomenclature. It is a derivative of isonicotinic acid, which is pyridine-4-carboxylic acid.[1][2] The structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a meta-tolyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(3-methylphenyl)pyridine-4-carboxylic acid-
Synonym This compound[3]
CAS Number 100004-94-2[3]
Molecular Formula C₁₃H₁₁NO₂[4]
Molecular Weight 213.23 g/mol [3][4]
SMILES Cc1cccc(c1)c2cc(nc(c2)C(=O)O)-

Experimental Protocols: A Representative Synthesis of 2-Aryl-Isonicotinic Acids

A Representative Synthetic Workflow:

Synthetic Workflow for 2-Aryl-Isonicotinic Acids Start 2-chloro-4-methylpyridine Step1 Suzuki Coupling (Pd catalyst, base) Start->Step1 Reagent1 m-tolylboronic acid Reagent1->Step1 Intermediate 2-(m-tolyl)-4-methylpyridine Step1->Intermediate Step2 Oxidation Intermediate->Step2 Reagent2 Oxidizing agent (e.g., KMnO4) Reagent2->Step2 Product This compound Step2->Product

Caption: A representative synthetic workflow for this compound.

Detailed Methodology:

  • Suzuki Coupling: 2-chloro-4-methylpyridine is reacted with m-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is typically heated under an inert atmosphere until the starting materials are consumed. The resulting intermediate, 2-(m-tolyl)-4-methylpyridine, is then isolated and purified using standard techniques such as column chromatography.

  • Oxidation: The methyl group at the 4-position of the pyridine ring is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The reaction is typically performed at elevated temperatures. After the reaction is complete, the manganese dioxide byproduct is removed by filtration, and the pH of the filtrate is adjusted to the isoelectric point of the product to induce precipitation. The crude this compound is then collected by filtration and can be further purified by recrystallization.

Potential Biological Activity and Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, nicotinic acid (niacin), a structural analog, is known to exert its biological effects through the activation of G protein-coupled receptors, such as the nicotinic acid receptor HM74A (also known as GPR109A).[5] Activation of this receptor can lead to a cascade of intracellular events, including the modulation of adenylyl cyclase and phospholipase C pathways.[6]

Derivatives of isonicotinic acid have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[7][8][9][10] For instance, some isonicotinic acid derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[8]

Hypothetical Signaling Pathway for an Isonicotinic Acid Derivative:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an isonicotinic acid derivative, based on the known mechanisms of related compounds.

Hypothetical Signaling Pathway cluster_cell Cell Membrane Receptor GPCR (e.g., GPR109A) G_Protein Gαi/o Receptor->G_Protein activates Ligand Isonicotinic Acid Derivative Ligand->Receptor binds AC Adenylyl Cyclase G_Protein->AC inhibits PLC Phospholipase C G_Protein->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses (e.g., Anti-inflammatory effects) PKA->Downstream Ca_PKC->Downstream

Caption: A hypothetical signaling pathway for an isonicotinic acid derivative.

This proposed pathway suggests that the binding of an isonicotinic acid derivative to a G protein-coupled receptor (GPCR) could lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Concurrently, it might activate phospholipase C (PLC), leading to increased inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn would elevate intracellular calcium and activate protein kinase C (PKC). These signaling cascades could culminate in various cellular responses, such as the modulation of inflammatory pathways.

Conclusion

This compound, or 2-(3-methylphenyl)pyridine-4-carboxylic acid, is a pyridine derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided its fundamental chemical properties and a representative synthetic strategy. While its specific biological functions remain to be explored, the known activities of related isonicotinic and nicotinic acid derivatives suggest that it may possess interesting pharmacological properties. The hypothetical signaling pathway presented here offers a starting point for future research into the mechanism of action of this and similar molecules. Further experimental studies are warranted to fully characterize its biological activity and therapeutic potential.

References

An In-Depth Technical Guide to 2-(m-tolyl)isonicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline anti-tuberculosis drug, isoniazid. The introduction of various substituents onto the pyridine ring allows for the modulation of physicochemical properties and biological activities, opening avenues for the development of novel therapeutic agents. This guide focuses on a specific derivative, 2-(m-tolyl)isonicotinic acid, and its potential derivatives, providing a comprehensive overview of its synthesis, potential biological activities, and methodologies for its study. While specific data for this compound is limited in publicly available literature, this document compiles established synthetic routes for analogous compounds and discusses potential biological applications based on structurally related molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the core compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of formulation and drug delivery strategies.

PropertyValueReference
CAS Number 100004-94-2[1]
Molecular Formula C₁₃H₁₁NO₂[2][3]
Molecular Weight 213.23 g/mol [2]
Appearance White to off-white solidInferred from similar compounds
Melting Point Not reported
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanolInferred from isonicotinic acid[4]
pKa ~4-5 (for the carboxylic acid)Inferred from isonicotinic acid[4]

Synthesis of this compound and its Derivatives

The synthesis of 2-aryl-isonicotinic acids can be efficiently achieved through modern cross-coupling reactions. The general workflow involves the coupling of a halogenated pyridine precursor with an appropriate boronic acid or organozinc reagent.

Synthesis of this compound via Suzuki Coupling

The Suzuki coupling reaction provides a robust method for the formation of the C-C bond between the pyridine ring and the tolyl group.

Experimental Protocol:

  • Materials: 2-chloro-isonicotinic acid, m-tolylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water, hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a degassed solution of 2-chloro-isonicotinic acid (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add m-tolylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture at 90 °C under an inert atmosphere (Argon or Nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and acidify with 1 M HCl to pH 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis of 2-(m-tolyl)isonicotinamide Derivatives

Amide derivatives are commonly synthesized to improve metabolic stability and modulate binding interactions with biological targets.

Experimental Protocol:

  • Materials: this compound, thionyl chloride (SOCl₂), desired amine (e.g., aniline, benzylamine), triethylamine (TEA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM and add SOCl₂ (1.2 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours until a clear solution is formed (the acid chloride).

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in DCM.

    • Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

Synthesis of 2-(m-tolyl)isonicotinate Ester Derivatives

Esterification is often employed to enhance cell permeability and can act as a prodrug strategy.

Experimental Protocol:

  • Materials: this compound, desired alcohol (e.g., methanol, ethanol), sulfuric acid (catalytic amount).

  • Procedure (Fischer Esterification):

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

    • Purify by column chromatography if necessary.

Synthesis_Workflow 2-Chloro-isonicotinic Acid 2-Chloro-isonicotinic Acid Suzuki Coupling Suzuki Coupling 2-Chloro-isonicotinic Acid->Suzuki Coupling m-tolylboronic acid, Pd(PPh3)4, K2CO3 This compound This compound Suzuki Coupling->this compound Amide Synthesis Amide Synthesis This compound->Amide Synthesis 1. SOCl2 2. Amine, TEA Ester Synthesis Ester Synthesis This compound->Ester Synthesis Alcohol, H2SO4 Amide Derivatives Amide Derivatives Amide Synthesis->Amide Derivatives Ester Derivatives Ester Derivatives Ester Synthesis->Ester Derivatives

Caption: General synthesis workflow for this compound and its derivatives.

Potential Biological Activities and Drug Development

While direct biological data for this compound is scarce, the broader class of isonicotinic acid derivatives has shown a wide range of pharmacological activities.

Antimicrobial Activity

The isonicotinic acid scaffold is central to the antitubercular drug isoniazid. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, leading to cell wall disruption and bacterial death. It is plausible that derivatives of this compound, particularly hydrazides, could exhibit similar antitubercular or broader antibacterial activities.

Enzyme Inhibition

Various derivatives of isonicotinic acid have been investigated as inhibitors of a range of enzymes. For instance, some derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO) and cholinesterases. The tolyl group in this compound could potentially influence the binding affinity and selectivity for different enzyme targets.

Representative Quantitative Biological Data

To illustrate the potential of this class of compounds, Table 2 presents hypothetical IC₅₀ values for representative derivatives against a panel of enzymes. This data is for discussion and comparative purposes and is not based on experimental results for these specific compounds.

CompoundTarget EnzymeHypothetical IC₅₀ (µM)
This compoundMAO-A> 100
2-(m-tolyl)isonicotinamideMAO-A15.2
N-benzyl-2-(m-tolyl)isonicotinamideMAO-A5.8
Methyl 2-(m-tolyl)isonicotinateAcetylcholinesterase> 100
Ethyl 2-(m-tolyl)isonicotinateAcetylcholinesterase50.5

Experimental Protocol for Biological Evaluation: Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a model enzyme, such as acetylcholinesterase (AChE).

Materials:

  • Test compounds (dissolved in DMSO)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound (serially diluted in buffer). Include a control with DMSO only.

  • Add 50 µL of DTNB solution (e.g., 0.3 mM in buffer) to each well.

  • Add 25 µL of AChE solution (e.g., 0.1 U/mL in buffer) to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding 25 µL of ATCI solution (e.g., 1.5 mM in buffer) to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Isonicotinic_Acid_Derivative 2-(m-tolyl)isonicotinic Acid Derivative Isonicotinic_Acid_Derivative->Receptor Binds and Activates

Caption: Hypothetical signaling pathway for a this compound derivative.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the rich chemistry and diverse biological activities of other isonicotinic acid derivatives, this compound and its analogs warrant further investigation. The synthetic protocols and potential biological activities outlined in this guide provide a foundational framework for researchers to embark on the exploration of this intriguing chemical space. Future studies should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a variety of biological assays to uncover their full therapeutic potential.

References

Spectroscopic Profile of 2-(m-tolyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-(m-tolyl)isonicotinic acid (CAS RN: 100004-94-2), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages computational prediction tools to generate anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a foundational resource for the characterization and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is critical to note that this data is generated from computational models and should be confirmed by experimental analysis.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.70Doublet1HH6 (Pyridine)
~8.10Singlet1HH3 (Pyridine)
~7.65Doublet1HH5 (Pyridine)
~7.40Triplet1HH5' (Tolyl)
~7.30Doublet1HH6' (Tolyl)
~7.25Doublet1HH4' (Tolyl)
~7.20Singlet1HH2' (Tolyl)
~2.40Singlet3H-CH₃
~11.5Broad Singlet1H-COOH
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
Chemical Shift (ppm)Assignment
~168.0-COOH
~158.0C2 (Pyridine)
~150.0C6 (Pyridine)
~148.0C4 (Pyridine)
~139.0C1' (Tolyl)
~138.0C3' (Tolyl)
~130.0C5' (Tolyl)
~129.0C6' (Tolyl)
~128.0C4' (Tolyl)
~126.0C2' (Tolyl)
~123.0C5 (Pyridine)
~121.0C3 (Pyridine)
~21.5-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (Carboxylic acid dimer)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1560, ~1480Medium-StrongC=C and C=N stretching (Aromatic rings)
~1300MediumC-O stretch and O-H bend
~900-650Medium-StrongC-H out-of-plane bending (Aromatic)
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
213.08100[M]⁺ (Molecular Ion)
196.08~40[M-OH]⁺
185.07~30[M-CO]⁺
168.07~80[M-COOH]⁺
139.05~60[C₁₀H₇N]⁺
91.05~50[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

    • If the sample does not fully dissolve, gentle warming or sonication may be applied. Ensure the sample is fully dissolved to obtain a high-resolution spectrum.

    • For quantitative NMR, an internal standard of known concentration should be added.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required. A typical experiment might involve a 30° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

    • The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction (Direct Insertion Probe for Electron Ionization):

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the ion source of the mass spectrometer.

  • Data Acquisition (Electron Ionization - EI):

    • Heat the probe gradually to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the molecular ion provides information about the different functional groups and their connectivity.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Compound (this compound) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR ATR_Prep Place on ATR Crystal Sample->ATR_Prep For IR (ATR) Probe_Load Load into Direct Insertion Probe Sample->Probe_Load For MS (EI) NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer ATR_Prep->IR_Acq MS_Acq Mass Spectrometer Probe_Load->MS_Acq NMR_Analysis ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration, Coupling) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Functional Group Identification) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Disclaimer

The spectroscopic data presented in this document for this compound is purely predictive and generated using computational algorithms. This information is intended for guidance and preliminary research purposes only. Experimental verification is essential for confirming the chemical structure and spectroscopic properties of this compound. The provided experimental protocols are general in nature and may require optimization based on the specific instrumentation and sample characteristics.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(m-tolyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(m-tolyl)isonicotinic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound, leveraging the coupling of a halogenated isonicotinic acid with m-tolylboronic acid. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, known for its high functional group tolerance and generally high yields.[1][2]

Reaction Scheme

The overall reaction for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below:

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

The following table summarizes typical conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions analogous to the synthesis of this compound, providing a reference for expected yields and successful reaction parameters.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1295
22-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (8)K₃PO₄Dioxane1001888
35-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802485[3]
42-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄-aq Na₂CO₃Toluene/Ethanol/WaterReflux886[4]
53-BromocoumalateArylzinc reagentPd catalyst------
64-Tosyloxypyrone4-Tolylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂OMeOH90-95[5]

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloroisonicotinic acid and m-tolylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloroisonicotinic acid

  • m-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 equiv), m-tolylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 equiv) and tricyclohexylphosphine (0.10 equiv) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed to obtain the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (this compound) RedElim->Product ArX Ar-X (2-chloroisonicotinic acid) ArX->OxAdd Ar_prime_B Ar'-B(OH)₂ (m-tolylboronic acid) + Base Ar_prime_B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow start Start setup Reaction Setup: - 2-chloroisonicotinic acid - m-tolylboronic acid - Base (K₃PO₄) start->setup inert Inert Atmosphere (Ar or N₂) setup->inert catalyst Add Catalyst: - Pd(OAc)₂ - PCy₃ inert->catalyst solvent Add Solvents: - Dioxane - Water catalyst->solvent reaction Heat and Stir (80-100 °C, 12-24h) solvent->reaction workup Aqueous Workup: - Ethyl acetate extraction - Brine wash reaction->workup dry Dry and Concentrate workup->dry purify Purification: - Column Chromatography or - Recrystallization dry->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize end End Product: This compound characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Suzuki Coupling Reaction in the Synthesis of 2-(m-tolyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3] The synthesis of 2-aryl-isonicotinic acid derivatives is of significant interest in drug discovery, as this scaffold is present in numerous biologically active molecules. This document provides a detailed protocol for the synthesis of 2-(m-tolyl)isonicotinic acid via a Suzuki coupling reaction, a key intermediate for the development of novel therapeutics.

Given that the presence of a free carboxylic acid can sometimes complicate the Suzuki coupling, a two-step approach is recommended.[4] This involves the initial protection of the carboxylic acid functionality of 2-chloroisonicotinic acid as a methyl ester, followed by the Suzuki coupling reaction with m-tolylboronic acid, and subsequent hydrolysis of the ester to yield the desired product.

Data Presentation

The following table summarizes representative data for the optimization of the Suzuki coupling reaction between methyl 2-chloroisonicotinate and m-tolylboronic acid. Please note that these are illustrative examples based on typical Suzuki coupling reactions of heteroaryl chlorides.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001275
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)100888
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane110692
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (3:1)851681

Experimental Protocols

Part 1: Esterification of 2-Chloroisonicotinic Acid to Methyl 2-Chloroisonicotinate

Materials:

  • 2-Chloroisonicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-chloroisonicotinate, which can be used in the next step without further purification.

Part 2: Suzuki Coupling of Methyl 2-Chloroisonicotinate with m-Tolylboronic Acid

Materials:

  • Methyl 2-chloroisonicotinate (from Part 1)

  • m-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add methyl 2-chloroisonicotinate (1.0 eq), m-tolylboronic acid (1.2-1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and anhydrous potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, 5-10 mL per mmol of the limiting reagent) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-(m-tolyl)isonicotinate.

Part 3: Hydrolysis of Methyl 2-(m-tolyl)isonicotinate to this compound

Materials:

  • Methyl 2-(m-tolyl)isonicotinate (from Part 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl 2-(m-tolyl)isonicotinate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 ratio).

  • Add LiOH or NaOH (2.0-3.0 eq) and stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After complete hydrolysis, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl Halide) r1x->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation base Base boronate_complex [R²-B(OH)₃]⁻ boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->boronate_complex + OH⁻ boronate_complex->transmetalation pd2_r1r2 R¹-Pd(II)Ln-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: General mechanism of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start 2-Chloroisonicotinic Acid esterification Esterification (MeOH, H₂SO₄) start->esterification intermediate Methyl 2-Chloroisonicotinate esterification->intermediate purification1 Work-up & Purification intermediate->purification1 suzuki_coupling Suzuki Coupling (m-Tolylboronic Acid, Pd Catalyst, Base) coupled_product Methyl 2-(m-tolyl)isonicotinate suzuki_coupling->coupled_product purification2 Work-up & Purification coupled_product->purification2 hydrolysis Hydrolysis (LiOH or NaOH) final_product This compound hydrolysis->final_product purification3 Work-up & Purification final_product->purification3 purification1->suzuki_coupling purification2->hydrolysis

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 2-Aryl-Isonicotinic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2-aryl-isonicotinic acids represents a critical step in the development of novel therapeutics and functional materials. This class of compounds is a key scaffold in numerous biologically active molecules. This application note provides detailed experimental protocols for the synthesis of 2-aryl-isonicotinic acids via palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura, Negishi, and Stille couplings, as well as a direct C-H arylation approach. Quantitative data is summarized for easy comparison, and workflows are visualized to facilitate experimental planning.

Introduction

2-Aryl-isonicotinic acids are a vital class of heterocyclic compounds characterized by a pyridine-4-carboxylic acid backbone with an aryl substituent at the 2-position. This structural motif is prevalent in a wide range of pharmaceuticals and functional organic materials. The precise and efficient synthesis of these molecules is therefore of significant interest to the scientific community. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging the crucial carbon-carbon bond between the pyridine and aryl rings.[1][2][3] This document outlines detailed procedures for the most common and effective synthetic strategies.

Synthetic Strategies

The primary methods for the synthesis of 2-aryl-isonicotinic acids involve the coupling of a pre-functionalized isonicotinic acid derivative with an appropriate aryl partner. The choice of method often depends on the availability of starting materials and the functional group tolerance required.

A general workflow for the synthesis and purification of 2-aryl-isonicotinic acids is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Hydrolysis cluster_purification Purification start Starting Materials (e.g., 2-halo-isonicotinic acid ester, Arylboronic acid) reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura) start->reaction extraction Aqueous Work-up & Extraction reaction->extraction hydrolysis Ester Hydrolysis (Acidic or Basic) extraction->hydrolysis precipitation Acidic Precipitation hydrolysis->precipitation crystallization Recrystallization precipitation->crystallization final_product Pure 2-Aryl-Isonicotinic Acid crystallization->final_product G Pd0 Pd(0)Ln PdII R-Pd(II)L2-X PdII_Ar R-Pd(II)L2-Ar PdII->PdII_Ar Transmetalation PdII_Ar->Pd0 Product R-Ar PdII_Ar->Product Reductive Elimination ArylHalide R-X (2-Halo-isonicotinic acid ester) ArylHalide->Pd0 Oxidative Addition BoronicAcid Ar-B(OH)2 (Arylboronic acid) BoronicAcid->PdII Base Base (e.g., K2CO3) Base->PdII

References

Application Notes and Protocols for 2-(m-tolyl)isonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct medicinal chemistry data for 2-(m-tolyl)isonicotinic acid is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established activities of the broader class of isonicotinic acid and 2-aryl-isonicotinic acid derivatives. These notes are intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of the this compound scaffold.

Introduction to the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have given rise to a number of important drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis.[2] The pyridine ring is an attractive pharmacophore due to its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[1] The carboxylic acid group provides a handle for further chemical modification and can interact with metal ions in enzyme active sites.[1] The introduction of an aryl group at the 2-position, as in this compound, can significantly influence the compound's lipophilicity, steric profile, and electronic properties, potentially leading to novel biological activities.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound and its derivatives are promising candidates for development in several therapeutic areas.

Antitubercular Activity

The most prominent application of isonicotinic acid derivatives is in the treatment of tuberculosis. Isoniazid (isonicotinic acid hydrazide) is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[3] The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] Derivatives of isonicotinic acid have been extensively explored to overcome isoniazid resistance and improve efficacy.

Quantitative Data for Representative Antitubercular Isonicotinic Acid Derivatives

Compound NameStructureTarget OrganismMIC (µg/mL)Cytotoxicity (IC50, µM)Reference
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideM. tuberculosis H37Rv<0.0195>100 (HepG2)[4]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideIsoniazid-resistant M. tuberculosis SRI 13690.14>100 (HepG2)[4]
N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideM. tuberculosis6.25Not cytotoxic[2]
N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideM. tuberculosis12.5Not cytotoxic[2]
Isonicotinic acid N'-tetradecanoyl-hydrazideM. tuberculosis--[5]
Anti-inflammatory Activity

Isonicotinic acid derivatives have shown potential as anti-inflammatory agents.[6] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] The lipophilicity and substitution pattern on the isonicotinic acid core can be tuned to optimize anti-inflammatory potency.

Quantitative Data for Representative Anti-inflammatory Isonicotinic Acid Derivatives

CompoundAssay% Inhibition at 25 µg/mLIC50 (µM)Reference
Compound 8bROS Inhibition85.43.7 ± 1.7[6]
Compound 8aROS Inhibition66.619.6 ± 3.4[6]
Ibuprofen (Standard)ROS Inhibition73.211.2 ± 1.9[6]
Enzyme Inhibition (e.g., Kinase Inhibition)

The isonicotinic acid scaffold has been incorporated into molecules designed to inhibit various enzymes, including protein kinases.[7][8] Kinase inhibitors are a major class of anticancer drugs. For instance, derivatives of isonicotinic acid have been synthesized and evaluated as inhibitors of Aurora-A kinase and RAF kinase, which are involved in cell cycle regulation and signaling pathways critical for cancer cell proliferation.[7][8]

Quantitative Data for a Representative Isonicotinic Acid-Based Kinase Inhibitor

CompoundTarget KinaseCell LineIC50 (µM)Reference
Compound P-6Aurora-A KinaseHCT 1160.37 ± 0.15[7]
Compound P-6Aurora-A KinaseMCF-70.44 ± 0.06[7]
VX-680 (Standard)Aurora-A KinaseHCT 1160.32 ± 0.05[7]
VX-680 (Standard)Aurora-A KinaseMCF-70.40 ± 0.03[7]

Experimental Protocols

Synthesis Protocol: Suzuki Coupling for the Preparation of this compound

This protocol describes a general method for the synthesis of 2-aryl-isonicotinic acids via a Suzuki coupling reaction, which can be adapted for the synthesis of this compound.

Materials:

  • 2-chloro-isonicotinic acid

  • m-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-isonicotinic acid (1 equivalent) and m-tolylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium carbonate (3 equivalents) to the solution.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

  • Acidify the filtrate to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (or other test compounds) dissolved in DMSO

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • 96-well microplates

  • Incubator (37 °C)

Procedure:

  • Prepare a serial two-fold dilution of the test compound and isoniazid in a 96-well microplate using Middlebrook 7H9 broth. The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL.

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control well.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reagents Reagents and Conditions 2_chloro_isonicotinic_acid 2-chloro-isonicotinic acid Suzuki_Coupling Suzuki Coupling Reaction 2_chloro_isonicotinic_acid->Suzuki_Coupling m_tolylboronic_acid m-tolylboronic acid m_tolylboronic_acid->Suzuki_Coupling Pd_catalyst Pd(OAc)2 / PPh3 Pd_catalyst->Suzuki_Coupling Base K2CO3 Base->Suzuki_Coupling Solvent Dioxane/Water Solvent->Suzuki_Coupling Heat Heat (80-90°C) Heat->Suzuki_Coupling Workup_Purification Aqueous Workup & Column Chromatography Suzuki_Coupling->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Synthetic workflow for this compound.

Simplified Mechanism of Action of Isoniazid

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_Isoniazid INH_NAD_Adduct INH-NAD Adduct Activated_Isoniazid->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Bacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Caption: Simplified signaling pathway for Isoniazid's mechanism of action.

References

Application Notes and Protocols: Biological Activity of 2-(m-tolyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User:

A comprehensive literature search for the biological activity of 2-(m-tolyl)isonicotinic acid derivatives revealed a significant scarcity of specific published research on this particular class of compounds. While general information on nicotinic and isonicotinic acid derivatives is available, detailed experimental data, protocols, and established signaling pathways for derivatives of this compound are not sufficiently documented in the public domain to fulfill the detailed requirements of your request.

As a viable and informative alternative, we propose to provide the requested "Application Notes and Protocols" for a closely related and extensively studied class of compounds: Isonicotinic Acid Hydrazide (Isoniazid) Derivatives . This class of compounds has a rich body of literature detailing their synthesis, diverse biological activities (particularly antimicrobial and anticancer), experimental methodologies, and mechanisms of action.

This alternative will allow for the creation of a comprehensive document that adheres to all your core requirements, including:

  • Detailed Data Presentation: Summarized quantitative data (e.g., MIC, IC50 values) in structured tables.

  • Thorough Experimental Protocols: Step-by-step methodologies for key biological assays.

  • Mandatory Visualizations: Graphviz diagrams for relevant pathways and workflows.

We believe this will provide valuable and actionable information for researchers, scientists, and drug development professionals. Please confirm if you would like to proceed with this proposed alternative topic.

Application Notes and Protocols for 2-(m-tolyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(m-tolyl)isonicotinic acid is a pyridine carboxylic acid derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a tolyl group at the 2-position of the isonicotinic acid core, provides a versatile scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. Isonicotinic acid and its derivatives have a well-documented history in drug discovery, with notable examples including the anti-tuberculosis drug isoniazid.[1] The derivatization of the isonicotinic acid scaffold allows for the modulation of physicochemical properties and biological activities, making it an attractive starting point for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, focusing on its use as a scaffold in the development of kinase inhibitors and anti-inflammatory agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 100004-94-2[2]
Molecular Formula C₁₃H₁₁NO₂[2]
Molecular Weight 213.23 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point Sublimes at 310 °C (for isonicotinic acid)
Solubility Slightly soluble in cold water, soluble in hot water and ethanol

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-halo-isonicotinic acid derivative and m-tolylboronic acid. This method offers high yields and good functional group tolerance.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-isonicotinic acid

  • m-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-isonicotinic acid (1.0 mmol, 1.0 eq), m-tolylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

G cluster_workflow Synthesis Workflow Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Combine Reactants Inert_Atmosphere Inert Atmosphere Reaction_Setup->Inert_Atmosphere Evacuate/Backfill Solvent_Addition Solvent Addition Inert_Atmosphere->Solvent_Addition Add Dioxane/Water Reaction Reaction (100°C, 12-18h) Solvent_Addition->Reaction Heat Workup Aqueous Workup Reaction->Workup Cool & Extract Purification Column Chromatography Workup->Purification Isolate Crude Product 2-(m-tolyl)isonicotinic acid Purification->Product Pure Compound

Synthesis workflow for this compound.

Application Notes: Potential as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[6] The 2-arylpyridine scaffold, present in this compound, is a known pharmacophore in several kinase inhibitors. The oxindole scaffold, which shares structural similarities, has been extensively explored for kinase inhibitor design, with some compounds showing potent off-target inhibition of kinases like Tousled-like kinase 2 (TLK2).[7]

Derivatives of this compound can be synthesized to explore their potential as kinase inhibitors. The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification, to generate a library of compounds for screening against a panel of kinases.

Hypothesized Signaling Pathway Inhibition

Based on the activity of structurally related compounds, derivatives of this compound could potentially inhibit signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_pathway Hypothesized Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Cell_Proliferation Inhibitor 2-(m-tolyl)isonicotinic acid derivative Inhibitor->RAF Inhibitor->MEK

Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)

This protocol describes a general method to assess the antiproliferative activity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9][10]

Application Notes: Potential as an Anti-inflammatory Agent

Inflammation is a complex biological response implicated in numerous diseases.[11] Derivatives of isonicotinic acid have shown promising anti-inflammatory activity, potentially through the inhibition of reactive oxygen species (ROS) production and cyclooxygenase (COX) enzymes.[12]

Hypothesized Mechanism of Anti-inflammatory Action

This compound derivatives may exert anti-inflammatory effects by modulating inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine production.

G cluster_pathway Hypothesized Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro_inflammatory_Cytokines Induces Transcription Inhibitor 2-(m-tolyl)isonicotinic acid derivative Inhibitor->IKK

Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity (NO a and Cytokine a Inhibition Assay)

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives dissolved in DMSO

  • Griess reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control and determine the IC₅₀ values.

Conclusion

This compound is a readily accessible building block with significant potential for the development of novel therapeutic agents. The provided synthesis protocol offers a reliable method for its preparation. The application notes highlight its promise as a scaffold for designing kinase inhibitors for cancer therapy and anti-inflammatory agents. The detailed experimental protocols for biological evaluation provide a framework for researchers to investigate the therapeutic potential of its derivatives. Further exploration of structure-activity relationships of this compound analogs is warranted to identify lead compounds with enhanced potency and selectivity.

References

Applications of 2-Aryl-Isonicotinic Acids in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aryl-isonicotinic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This heterocyclic motif, characterized by an aryl group at the 2-position of the isonicotinic acid core, has been extensively explored in the quest for novel therapeutic agents. Its derivatives have shown significant promise as antitubercular, anticancer, and anti-inflammatory agents. The versatility of this scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and selectivity for various biological targets. This document provides a detailed overview of the applications of 2-aryl-isonicotinic acids in drug discovery, including quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.

Biological Activities and Quantitative Data

2-Aryl-isonicotinic acid derivatives have been investigated for a range of therapeutic applications. Below is a summary of their activity in key areas, with quantitative data presented for easy comparison.

Antitubercular Activity

The most prominent application of isonicotinic acid derivatives is in the treatment of tuberculosis, with isoniazid being a frontline drug for decades. Research into 2-aryl-isonicotinic acid hydrazides has yielded compounds with potent activity against Mycobacterium tuberculosis.

Table 1: Antitubercular Activity of 2-Aryl-Isonicotinic Acid Derivatives

Compound IDAryl SubstituentTarget StrainMIC (µg/mL)Reference
9h 4-Aryl-piperazin-1-ylM. tuberculosis H37RvComparable to Isoniazid[1]
9h 4-Aryl-piperazin-1-ylIsoniazid-resistant M. tuberculosisSuperior to Isoniazid[1]
Anticancer Activity

Recent studies have highlighted the potential of 2-aryl-isonicotinic acid derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of crucial cellular targets like Aurora kinases.

Table 2: Anticancer Activity of 2-Aryl-Isonicotinic Acid Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)TargetReference
P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneHCT116 (Colon)0.37 ± 0.15Aurora-A kinase[2]
P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneMCF-7 (Breast)0.44 ± 0.06Aurora-A kinase[2]
P-20 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneHCT116 (Colon)0.39Aurora-A kinase[2]
P-20 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneMCF-7 (Breast)0.56Aurora-A kinase[2]
4j Isatin-hydrazoneMCF-7 (Breast)1.51 ± 0.09CDK2[3]
4k Isatin-hydrazoneMCF-7 (Breast)3.56 ± 0.31CDK2[3]
4e Isatin-hydrazoneMCF-7 (Breast)5.46 ± 0.71CDK2[3]
4e Isatin-hydrazoneA2780 (Ovarian)18.96 ± 2.52CDK2[3]
Anti-inflammatory Activity

The anti-inflammatory potential of 2-aryl-isonicotinic acid derivatives has been demonstrated through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 3: Anti-inflammatory Activity of 2-Aryl-Isonicotinic Acid Derivatives

Compound IDAssayIC50 (µg/mL)Reference
BVE Nitric Oxide Scavenging64.81[4]
Diclofenac Sodium (Standard) Nitric Oxide Scavenging22.16[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aryl-isonicotinic acid derivatives.

Synthesis Protocol: Synthesis of 2-(4-Chlorophenyl)isonicotinic Acid

This protocol describes a general method for the synthesis of a 2-aryl-isonicotinic acid derivative, exemplified by 2-(4-chlorophenyl)isonicotinic acid.

Materials:

  • 2,4-Lutidine

  • n-Butyllithium (nBuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ozone (O₃)

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Formic acid

  • tert-Butyl methyl ether (TBME)

  • Argon gas

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Lithiation of 2,4-Lutidine:

    • Dissolve 2,4-lutidine (0.1 mol) in anhydrous THF (50 mL) in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

    • Cool the solution to between -70°C and -50°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (0.13 mol) to the stirred solution over 15 minutes, maintaining the temperature below -50°C.

    • Stir the reaction mixture at this temperature for 1 hour.[5]

  • Formylation:

    • To the lithiated intermediate, add anhydrous DMF dropwise while maintaining the temperature between -60°C and -40°C.

    • Continue stirring for 1 hour at this temperature.

  • Oxidation:

    • Transfer the reaction mixture to a solution of acetic acid (19 mL) containing water (1 mL).

    • Pass ozone gas (~85 mmol/hour) through the solution at 15-20°C for 1 hour. The reaction is exothermic and the color of the solution will change.[5]

    • Purge the reaction mixture with argon to remove excess ozone.

    • Add formic acid (1.16 mL, 30 mmol) and 30% aqueous hydrogen peroxide (1.02 mL, 10 mmol) and stir at room temperature for 3 hours.[5]

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Digest the residue in tert-butyl methyl ether (25 mL) at 40°C and then at room temperature for 30 minutes.[5]

    • Filter the resulting solid, wash with TBME, and dry under vacuum to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol details the determination of the cytotoxic effects of 2-aryl-isonicotinic acid derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds (2-aryl-isonicotinic acid derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biological Assay Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Scavenging Assay)

This protocol describes the evaluation of the nitric oxide (NO) scavenging activity of 2-aryl-isonicotinic acid derivatives.[4]

Materials:

  • Sodium nitroprusside (10 mM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Test compounds (2-aryl-isonicotinic acid derivatives) dissolved in a suitable solvent

  • Standard (e.g., Ascorbic acid or Diclofenac sodium)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 50 µL of 10 mM sodium nitroprusside in PBS to each well.

    • Add 50 µL of the test compound at various concentrations. Include a control with the solvent and a positive control with the standard.

  • Incubation:

    • Incubate the plate at room temperature for 150 minutes under light.

  • Griess Reaction:

    • After incubation, add 100 µL of Griess reagent to each well.

  • Data Analysis:

    • Measure the absorbance at 540 nm immediately using a microplate reader.

    • Calculate the percentage of NO scavenging activity using the following formula:

      • % Scavenging = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Visualizations

Mechanism of Action of Isoniazid

Isoniazid, a derivative of isonicotinic acid, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinoyl radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Caption: Mechanism of action of Isoniazid.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening 2-aryl-isonicotinic acid derivatives for their anticancer activity.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of 2-Aryl-Isonicotinic Acid Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Target_ID Target Identification (e.g., Kinase Assay) MTT_Assay->Target_ID Hit Compounds Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Model Xenograft Animal Model Pathway_Analysis->Animal_Model Lead Compounds Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Model->Efficacy_Toxicity

Caption: Workflow for anticancer drug screening.

References

Application Notes and Protocols: Antimicrobial Activity of Isonicotinic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antimicrobial activity of 2-(m-tolyl)isonicotinic acid analogues is not available in the reviewed scientific literature. Therefore, these application notes focus on the broader, structurally related, and well-documented class of Isonicotinic Acid Hydrazide Analogues to provide relevant protocols and a framework for investigation.

Introduction

Isonicotinic acid and its derivatives represent a cornerstone in the development of antimicrobial agents, most notably with the anti-tuberculous drug isoniazid (isonicotinic acid hydrazide). The pyridine-4-carboxamide core is a versatile scaffold for synthesizing novel compounds with a wide spectrum of antimicrobial activities. By modifying this core structure, researchers can develop analogues with enhanced potency against various bacterial and fungal strains. This document outlines the common experimental protocols for synthesizing and evaluating the antimicrobial efficacy of isonicotinic acid hydrazide analogues and presents key quantitative data from representative studies.

Quantitative Data Summary

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The data below is a synthesized representation from studies on various isonicotinic acid hydrazide derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isonicotinic Acid Analogues

Compound Type/ReferenceTest OrganismMIC (µg/mL)
Acylhydrazone Derivatives[1] Staphylococcus aureus1.95 - 7.81
Staphylococcus epidermidis1.95
MRSA (ATCC 43300)7.81
1,3,4-Oxadiazoline Derivatives[1] Bacillus subtilis7.81
Staphylococcus aureus7.81
MRSA (ATCC 43300)15.62
Isoniazid/2-hydroxynicotinoid Schiff Base[1] Staphylococcus aureus201.25
Escherichia coli100.63

Note: The values presented are illustrative of the range of activities observed for different classes of isonicotinic acid derivatives and are compiled from multiple sources. Specific values are highly dependent on the exact molecular structure of the analogue.

Experimental Protocols

General Synthesis of Isonicotinic Acid Hydrazide Analogues (Acylhydrazones)

This protocol describes a common method for synthesizing acylhydrazone derivatives from isonicotinic acid hydrazide.

  • Starting Material: Begin with isonicotinic acid hydrazide (Isoniazid).

  • Dissolution: Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Condensation Reaction: Add an appropriate aromatic or heterocyclic aldehyde (1 equivalent) to the solution. A catalytic amount of glacial acetic acid or hydrochloric acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The resulting solid precipitate (the acylhydrazone product) is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol or another appropriate solvent to remove unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, DMF) to obtain the final compound with high purity.

  • Characterization: Confirm the structure of the synthesized analogues using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[1][2]

Protocol for Antimicrobial Susceptibility Testing

The following protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare stock solutions of reference antibiotics (e.g., ampicillin, ciprofloxacin) in their recommended solvents.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units per milliliter (CFU/mL).[5]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Broth Microdilution Assay (96-Well Plate):

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Controls:

      • Positive Control: Wells containing MHB and bacterial inoculum only (no compound).

      • Negative Control: Wells containing MHB only (no inoculum).

      • Solvent Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation:

    • Cover the plate and incubate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[4]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Visualizations

Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow from compound synthesis to the determination of antimicrobial activity.

G Diagram 1: Experimental Workflow for Antimicrobial Screening cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Testing start Isonicotinic Acid Hydrazide + Aromatic Aldehyde reaction Condensation Reaction (Reflux) start->reaction isolation Isolation & Purification (Filtration, Recrystallization) reaction->isolation characterization Structural Confirmation (NMR, IR, MS) isolation->characterization stock Prepare Compound Stock Solution (DMSO) characterization->stock Pure Analogues assay Broth Microdilution Assay (96-Well Plate) stock->assay inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->assay incubation Incubation (35°C, 18-24h) assay->incubation mic Determine MIC incubation->mic end Data Analysis mic->end Quantitative Results

Diagram 1: Experimental Workflow for Antimicrobial Screening
Logical Pathway of Analogue Development

This diagram shows the logical progression from a core chemical structure to diversified analogues for biological evaluation.

G Diagram 2: Logical Pathway for Analogue Development cluster_0 Chemical Modification Strategy cluster_1 Generated Analogues core Core Scaffold: Isonicotinic Acid Hydrazide mod1 Condensation with Aromatic Aldehydes core->mod1 mod2 Cyclization Reactions (e.g., to Oxadiazolines) core->mod2 lib1 Library of Acylhydrazones mod1->lib1 lib2 Library of Heterocycles mod2->lib2 mod3 Substitution on Aryl Rings lib3 Substituted Derivatives mod3->lib3 lib1->mod3 eval Biological Evaluation (Antimicrobial Assays) lib1->eval lib2->eval lib3->eval sar Structure-Activity Relationship (SAR) Studies eval->sar

Diagram 2: Logical Pathway for Analogue Development

References

Application Notes and Protocols: 2-(m-tolyl)isonicotinic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically on the metal complexes of 2-(m-tolyl)isonicotinic acid is limited. The following application notes and protocols are based on the well-established chemistry of the parent compound, isonicotinic acid, and its other derivatives. These examples are intended to serve as a guide for researchers and drug development professionals working with this compound.

Introduction

This compound, a derivative of isonicotinic acid, presents a compelling scaffold for the design of novel metal complexes. The presence of the tolyl group introduces steric and electronic modifications to the pyridine ring, which can influence the coordination chemistry, stability, and biological activity of its metal complexes. Isonicotinic acid and its derivatives are known to coordinate with a variety of metal ions, forming complexes with interesting photophysical, catalytic, and biological properties.[1][2] The resulting metal-ligand frameworks have shown potential in areas such as catalysis, materials science, and medicinal chemistry, particularly as anticancer and antimicrobial agents.[1][3]

Potential Applications

Metal complexes of isonicotinic acid derivatives have been investigated for a range of applications, including:

  • Anticancer Agents: Ruthenium complexes, for instance, have emerged as promising candidates for cancer therapy due to their unique chemical properties and stability under physiological conditions.[2] The introduction of bioactive ligands, such as isonicotinic acid derivatives, can enhance the cytotoxic activity of these complexes.[2]

  • Antimicrobial Agents: Coordination of isonicotinic acid with transition metals like cobalt, copper, and zinc has been shown to produce complexes with moderate antimicrobial activity against various pathogenic microorganisms.[1]

  • Catalysis: Coordination compounds are widely used as catalysts in various industrial and laboratory-scale organic syntheses.

  • Photophysical Materials: Metal complexes with aromatic ligands often exhibit interesting photophysical properties, making them suitable for applications in sensors, imaging, and photodynamic therapy.

Quantitative Data Summary

Due to the lack of specific data for this compound complexes, the following tables summarize representative data for metal complexes of isonicotinic acid and its derivatives to provide a comparative baseline.

Table 1: Spectroscopic Data for Representative Isonicotinic Acid Derivative Metal Complexes

Complexλmax (nm)ε (M⁻¹cm⁻¹)Key IR Bands (cm⁻¹)Reference
[Ru(η⁵-C₅H₄CCH₃=NNHCO(py-4-yl))(PPh₃)(bipy)][CF₃SO₃]288, 366 (sh), 427 (sh), 478 (sh)688943275-3300 (νN-H), 1660 (νC=O), 1605 (δN-H)[2]
[Co(INA)₂(OH)₂(H₂O)₂]--~1695 (C=O shift upon coordination)[1]
[Cu(INA)₂(OH)₂(H₂O)₂]--~1695 (C=O shift upon coordination)[1]
[Zn(INA)₂(OH)₂(H₂O)₂]--~1695 (C=O shift upon coordination)[1]

INA = Isonicotinic Acid

Table 2: Biological Activity of Representative Isonicotinic Acid Derivative Metal Complexes

ComplexCell LineIC₅₀ (µM)ActivityReference
Ruthenium-isoniazid derivative complexA431 (epidermoid carcinoma)Moderate to HighCytotoxic[2]
Ruthenium-isoniazid derivative complexMDA-MB 231 (breast cancer)Moderate to HighCytotoxic[2]
Co(II), Cu(II), Zn(II) isonicotinic acid complexesStaphylococcus aureus, Escherichia coli-Moderate Antimicrobial[1]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with isonicotinic acid derivatives, which can be adapted for this compound.

Protocol 1: Synthesis of a Generic M(II)-[2-(m-tolyl)isonicotinate]₂ Complex

Objective: To synthesize a generic divalent metal complex of this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CoCl₂, Cu(OAc)₂, Zn(NO₃)₂)

  • Methanol or Ethanol

  • Deionized water

  • Stir plate and magnetic stir bar

  • Reflux condenser

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of methanol in a 50 mL round-bottom flask. Stir until fully dissolved.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of deionized water or methanol.

  • Slowly add the metal salt solution dropwise to the stirring solution of the ligand.

  • A precipitate may form immediately. Stir the reaction mixture at room temperature for 30 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration and wash with cold methanol and then diethyl ether.

  • Dry the product in a desiccator.

Protocol 2: Characterization of Metal Complexes

Objective: To characterize the synthesized metal complexes using standard analytical techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectra of the free ligand and the metal complexes using KBr pellets.

  • Compare the spectra to identify shifts in the characteristic vibrational bands, particularly the C=O and C=N stretching frequencies, which indicate coordination to the metal center.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve the complexes in a suitable solvent (e.g., DMSO, DMF, or methanol).

  • Record the electronic absorption spectra in the range of 200-800 nm.

  • Analyze the spectra for ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For diamagnetic complexes (e.g., Zn(II)), dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra.

  • Compare the chemical shifts of the complex with those of the free ligand to determine the coordination environment.

4. Elemental Analysis:

  • Determine the percentage of Carbon, Hydrogen, and Nitrogen (CHN) in the complex.

  • Compare the experimental values with the calculated values for the proposed molecular formula to confirm the stoichiometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the anticancer activity of the synthesized metal complexes.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized metal complexes dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the metal complexes in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complexes. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound in Solvent Reaction Mixing and Reflux Ligand->Reaction Metal_Salt Metal(II) Salt in Solvent Metal_Salt->Reaction Filtration Filtration and Washing Reaction->Filtration Drying Drying Filtration->Drying Complex Metal Complex Powder Drying->Complex FTIR FTIR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy (for diamagnetic complexes) Complex->NMR EA Elemental Analysis Complex->EA Structure Structural Confirmation FTIR->Structure UVVis->Structure NMR->Structure EA->Structure

Caption: General workflow for the synthesis and characterization of metal complexes.

Signaling_Pathway Complex Bioactive Metal Complex Receptor Cell Surface Receptor Complex->Receptor Binding Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB, p53) Kinase_Cascade->Transcription_Factor Modulation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Induction

Caption: Hypothetical signaling pathway modulated by a bioactive metal complex.

Structure_Activity_Relationship 1 Ligand Structure (this compound) 3 Complex Properties (e.g., stability, lipophilicity) 1->3 2 Metal Ion Properties (e.g., charge, size, geometry) 2->3 4 Biological Activity (e.g., cytotoxicity, antimicrobial) 3->4

Caption: Structure-Activity Relationship (SAR) logical diagram.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-(m-tolyl)isonicotinic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help overcome common challenges and optimize the Suzuki-Miyaura coupling for the synthesis of 2-(m-tolyl)isonicotinic acid from a 2-halo-isonicotinic acid precursor and m-tolylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield when synthesizing this compound via Suzuki coupling?

A1: Low yields in this specific coupling can stem from several factors related to the substrate's structure. The pyridine nitrogen can coordinate with the palladium catalyst, potentially hindering its activity.[1] Furthermore, the carboxylic acid group can deprotonate under basic conditions, and the resulting carboxylate may coordinate to the palladium center, leading to catalyst deactivation.[1] Finally, 2-substituted pyridines can be inherently challenging substrates for Suzuki couplings.[1]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the m-tolylboronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your coupling partner.[1] To minimize this, ensure your reaction is properly degassed, consider using more stable boronic esters (e.g., pinacol esters), and use the minimum effective amount of base.[1]

  • Homocoupling: This involves the coupling of two molecules of the m-tolylboronic acid. It can become significant if the catalytic cycle is slow or if oxygen is present.[2] Optimizing the catalyst and ligand system and ensuring an inert atmosphere can reduce homocoupling.[1][3]

Q3: Should I protect the carboxylic acid group on the isonicotinic acid starting material?

A3: While Suzuki couplings can tolerate acidic protons, the carboxylic acid in 2-halo-isonicotinic acid can cause issues.[1] If optimizing the base and catalyst system fails, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly recommended strategy. The ester prevents the formation of the problematic carboxylate that can deactivate the catalyst. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction.[1]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent?

A4: The choice of reaction components is critical for this challenging substrate.

  • Catalyst/Ligand: Electron-rich and bulky phosphine ligands are often required for challenging substrates like 2-halopyridines as they facilitate the rate-determining oxidative addition step.[1] Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with a Buchwald ligand (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂ are excellent starting points.

  • Base: The base activates the boronic acid for transmetalation. A strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings. Other options to screen include K₂CO₃ and Cs₂CO₃.

  • Solvent: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water.[4] The solvent system should be thoroughly degassed to remove oxygen.

Q5: My palladium catalyst turns black during the reaction. Is this a problem?

A5: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by insufficient ligand to stabilize the Pd(0) intermediate, high reaction temperatures, or impurities in the reagents or solvent.[1] To prevent this, you can try increasing the ligand-to-palladium ratio, using a more robust, sterically hindered ligand, lowering the reaction temperature, and ensuring all reagents and solvents are pure and anhydrous (if applicable).[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Catalyst inhibition by pyridine nitrogen or carboxylate. 3. Insufficiently strong base. 4. Low reaction temperature.1. Use a fresh, high-quality palladium source and ligand. Consider a pre-catalyst. 2. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Protect the carboxylic acid as an ester. 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. 4. Gradually increase the reaction temperature (e.g., from 80°C to 100-110°C).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Slow transmetalation step. 3. Inefficient catalyst system.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Increase the reaction temperature moderately. 3. Change the ligand; bidentate ligands like dppf can sometimes suppress homocoupling.
Significant Protodeboronation 1. Presence of excess water or oxygen. 2. Base-catalyzed decomposition. 3. Thermally unstable boronic acid.1. Use rigorously degassed solvents. 2. Use the minimum effective amount of base. 3. Use a more stable boronic acid derivative like a pinacol ester. 4. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[1]
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation (e.g., formation of Pd black). 2. Insufficient equivalents of boronic acid.1. Increase ligand-to-palladium ratio; switch to a more robust ligand. 2. Increase the equivalents of m-tolylboronic acid (e.g., from 1.2 to 1.5 eq.).

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of 2-halo-pyridine-4-carboxylic acid derivatives with arylboronic acids. While specific data for m-tolylboronic acid is limited in readily available literature, these examples with similar arylboronic acids provide a strong starting point for optimization.

Table 1: Effect of Halogen on Reactivity in Suzuki Coupling of 2-Halonicotinic Acid Derivatives

HalogenReactivity TrendTypical ConditionsReference
IodoHighestMilder conditions, lower catalyst loading, shorter reaction times.[5]
BromoIntermediateA good balance of reactivity and stability.[5]
ChloroLowestRequires more forcing conditions and highly active catalysts.[5]

Table 2: Representative Conditions for Suzuki Coupling of 2-Halo-Isonicotinic Acid Precursors

2-Halo-Isonicotinic Acid PrecursorArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Benzyl 2-bromonicotinatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O8085
2-Bromo-N-(1-phenylethyl)isonicotinamidePhenylboronic acidPd(PPh₃)₄ (cat.)K₃PO₄1,4-DioxaneReflux85[6]
2-Bromo-N-(1-phenylethyl)isonicotinamide4-Methylphenylboronic acidPd(PPh₃)₄ (cat.)K₃PO₄1,4-DioxaneReflux82[6]
2-Bromo-6-methylisonicotinic acid4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄1,4-Doxane/H₂O10078[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Ester Protected)

This is a general procedure for the Suzuki-Miyaura coupling of a 2-halo-isonicotinate ester. It should be optimized for the specific substrates.

Materials:

  • Methyl or Ethyl 2-bromoisonicotinate (1.0 equiv)

  • m-Tolylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 2-halo-isonicotinate ester (1.0 equiv), m-tolylboronic acid (1.2 equiv), and the base (3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Hydrolysis (Deprotection): If starting with an ester, hydrolyze the purified product to the carboxylic acid using standard procedures (e.g., LiOH or NaOH in THF/water).

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 (Base) PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim A RedElim->A Product Ar-Ar' A->Pd0 Catalyst Regeneration A->Product B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Inert Conditions start->check_reagents side_reactions Significant Side Reactions? check_reagents->side_reactions homocoupling Homocoupling? side_reactions->homocoupling Yes optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) side_reactions->optimize_catalyst No protodeboronation Protodeboronation? homocoupling->protodeboronation No homocoupling->optimize_catalyst Yes optimize_base Screen Bases (K3PO4, Cs2CO3) protodeboronation->optimize_base No use_boronic_ester Use Boronic Ester (e.g., Pinacol) protodeboronation->use_boronic_ester Yes optimize_catalyst->optimize_base protect_acid Protect Carboxylic Acid as Ester optimize_base->protect_acid rerun Re-run Optimized Reaction protect_acid->rerun use_boronic_ester->optimize_catalyst

References

Technical Support Center: Synthesis of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-arylpyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-arylpyridines?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (using boronic acids or esters), Stille coupling (using organotin reagents), and direct C-H arylation. Each method has its own set of advantages and challenges regarding substrate scope, functional group tolerance, and reaction conditions.[1][2][3]

Q2: Why is the synthesis of 2-arylpyridines often challenging?

A2: Several factors contribute to the difficulty in synthesizing 2-arylpyridines. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., palladium), leading to catalyst deactivation.[4] Additionally, 2-halopyridines can be less reactive than other aryl halides, and 2-pyridyl organometallic reagents are often unstable.[1][4][5] Steric hindrance and achieving high regioselectivity can also be significant hurdles.[6][7][8]

Q3: How do I choose the best synthetic method for my specific target molecule?

A3: The choice of method depends on several factors, including the starting materials available, the functional groups present on your substrates, and the desired scale of the reaction. The decision tree below provides a general guide for selecting an appropriate strategy.

start Start: Synthesize a 2-Arylpyridine q2 Is a pre-functionalized pyridine available (e.g., 2-halopyridine)? start->q2 q1 Are organotin reagents acceptable (toxicity)? stille Consider Stille Coupling: Tolerant to many functional groups but uses toxic tin reagents. q1->stille Yes no_path Re-evaluate starting materials or consider alternative strategies. q1->no_path No q3 Are boronic acids/esters stable and available? q2->q3 Yes ch_arylation Consider Direct C-H Arylation: Atom-economical, avoids pre-functionalization, but regioselectivity can be a challenge. q2->ch_arylation No q3->q1 No suzuki Consider Suzuki Coupling: Widely used, less toxic, but sensitive to base and catalyst choice. q3->suzuki Yes q4 Is regioselectivity a major concern? q4->ch_arylation No, or can be controlled q4->no_path Yes ch_arylation->q4

Caption: Decision tree for selecting a synthetic strategy.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki coupling reaction using a 2-halopyridine and an arylboronic acid is giving a low yield. What should I do?

Answer: Low yields in Suzuki couplings involving 2-halopyridines are a frequent problem.[4] The following workflow can help diagnose and solve the issue.

start Low Yield Observed check_reagents 1. Check Reagent Quality - Boronic acid decomposition? - Solvent/base purity? start->check_reagents check_conditions 2. Verify Reaction Conditions - Thoroughly degassed? - Correct temperature? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen different ligands (e.g., Buchwald ligands). - Increase catalyst loading. check_conditions->optimize_catalyst Conditions OK optimize_base 4. Screen Bases - Try stronger bases (e.g., K3PO4, Cs2CO3). - Ensure base solubility. optimize_catalyst->optimize_base optimize_solvent 5. Change Solvent - Try dioxane/water mixtures. - Consider polar aprotic solvents (e.g., DMF). optimize_base->optimize_solvent success Yield Improved optimize_solvent->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Potential Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, inhibiting catalysis.[4]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and promote the desired catalytic cycle.[4]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of water.[9]

    • Solution: Use potassium trifluoroborates or pinacol boronate esters, which are more stable. Alternatively, use milder bases like K₂CO₃ or KF.[10]

  • Poor Reactivity of 2-Chloropyridines: C-Cl bond activation is more difficult than C-Br or C-I.

    • Solution: Higher reaction temperatures and highly active catalyst systems are often necessary.[4] Nickel catalysts can also be effective for coupling 2-chloropyridines.[11][12]

  • Base Ineffectiveness: The base plays a crucial role in activating the boronic acid for transmetalation.[10]

    • Solution: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings.[4] Ensure the base is finely powdered and dry.

Issue 2: Side Reactions and Product Purification

Question: My reaction produces a complex mixture of byproducts, making purification difficult. What are common side reactions and how can I purify my 2-arylpyridine?

Answer: Side reactions like homocoupling of the boronic acid and deborylation are common.[4] Purification can be challenging due to similar polarities of the product and impurities.[13]

Common Side Reactions:

Side Reaction Cause Mitigation Strategy
Homocoupling Oxygen in the reaction mixture; inefficient reduction of Pd(II) precatalyst.[4] Ensure thorough degassing of the reaction mixture; use a direct Pd(0) source or an efficient precatalyst system.[4]
Protodeboronation Hydrolysis of the C-B bond, often promoted by strong base or high temperature.[4][9] Use boronate esters or trifluoroborates; screen milder bases (e.g., K₂CO₃, KF); lower reaction temperature if possible.

| Reductive Dehalogenation | The halopyridine is converted to pyridine. | This can be catalyst and substrate-dependent. Screening different ligands and catalysts may be necessary. |

Purification Strategies:

  • Column Chromatography: Silica gel is the most common stationary phase. Eluent systems like ethyl acetate/hexane or dichloromethane/methanol are frequently used.[13][14]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be a highly effective method to obtain pure material.[15][16]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the 2-arylpyridine into the aqueous phase. The aqueous layer is then basified and the product is re-extracted with an organic solvent.

Issue 3: Poor Regioselectivity in C-H Arylation

Question: I am attempting a direct C-H arylation of a substituted pyridine, but I am getting a mixture of isomers. How can I improve regioselectivity?

Answer: Regioselectivity in C-H arylation of pyridines is a significant challenge due to the electronic properties of the ring.[7][17] Selectivity is often governed by a combination of electronic and steric effects.

  • C2/C6 vs. C3/C5 vs. C4 Arylation:

    • C2/C6 positions are electronically activated but can be sterically hindered. The nitrogen lone pair can also interfere with some catalytic cycles at these positions.[7] Using pyridine N-oxides can be an effective strategy to direct arylation to the C2 position, followed by reduction.[5][18]

    • C3/C5 positions are often difficult to functionalize directly.[17]

    • C4 position can be targeted using specific methods, such as those involving N-aminopyridinium salts which can proceed even at room temperature.[19]

  • Controlling Factors:

    • Directing Groups: The use of a directing group on the pyridine ring is a powerful strategy to control the position of C-H activation.

    • Catalyst/Ligand Choice: The steric and electronic properties of the ligand can influence which C-H bond is activated.

    • Substituent Effects: Electron-withdrawing groups on the pyridine ring can influence the regioselectivity of the arylation.[7][20]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine

This is a generalized procedure and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Add Base and Solvent: Add a base (e.g., K₃PO₄, 2.0 equiv). The tube is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). The mixture should be further degassed by sparging with the inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data on Catalyst and Ligand Screening

The choice of catalyst and ligand is crucial for success. The following table summarizes results from a study on the coupling of PyFluor (a pyridine-2-sulfonyl fluoride) with 2-thiopheneboronic acid pinacol ester, highlighting the impact of different catalyst systems.

Catalyst (10 mol%)Ligand (10 mol%)Yield (%)
Pd₂(dba)₃dppe15
Pd₂(dba)₃dppp19
Pd₂(dba)₃dppb20
Pd₂(dba)₃dppf37
Pd(dppf)Cl₂ -82
Pd(PPh₃)₄-45
Ni(dppf)Cl₂-0
Ni(cod)₂dppf0
Data adapted from a study on Suzuki-Miyaura cross-coupling.[6] Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (0.03 mmol), ligand (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane/water.[6]

References

Technical Support Center: 2-(m-tolyl)isonicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(m-tolyl)isonicotinic acid.

Troubleshooting Guides

Crystallization Issues
ProblemPossible CauseSuggested Solution
Compound does not crystallize - Solvent is too good (high solubility).- Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise.- Concentrate the solution by slow evaporation.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal.- Perform a pre-purification step (e.g., extraction) to remove impurities.
Oily precipitate forms instead of crystals - Solution is cooling too quickly.- High concentration of impurities.- Allow the solution to cool slowly to room temperature, then transfer to a colder environment (e.g., refrigerator).- Dilute the solution with more of the crystallization solvent and reheat to dissolve the oil, then cool slowly.- Purify the crude material by another method (e.g., column chromatography) before crystallization.
Low recovery of purified product - Compound has significant solubility in the mother liquor.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of solvent used for dissolving the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Poor purity of crystals - Impurities co-crystallize with the product.- Inefficient removal of mother liquor.- Re-crystallize the product, potentially using a different solvent system.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Ensure the crystals are thoroughly dried to remove residual solvent containing impurities.
Chromatography Challenges
ProblemPossible CauseSuggested Solution
Poor separation of spots on TLC - Inappropriate mobile phase polarity.- Adjust the solvent system. For normal phase (silica), increase polarity to move spots further up, or decrease polarity for better separation of less polar compounds. For reverse phase, do the opposite.
Streaking of spots on TLC - Sample is too concentrated.- Compound is highly polar and interacting strongly with the stationary phase.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape of acidic or basic compounds, respectively.
Compound stuck on the column - Mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution).
Co-elution of impurities - Insufficient resolution of the column.- Use a longer column or a stationary phase with a smaller particle size.- Optimize the mobile phase for better separation.- Consider a different chromatographic technique (e.g., reverse-phase if normal-phase was used).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of this compound?

A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. Based on the properties of the parent compound, isonicotinic acid, which is soluble in hot water and poorly soluble in cold water and many organic solvents, a mixed solvent system might be effective.[1][2] Consider systems like ethanol/water, acetone/water, or toluene/heptane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: My purified this compound has a yellowish tint. How can I remove the color?

A yellowish tint often indicates the presence of colored impurities. You can try the following:

  • Charcoal Treatment: Dissolve the compound in a suitable hot solvent and add a small amount of activated charcoal. Keep the solution hot for a few minutes, then filter it through celite to remove the charcoal. The colored impurities should adsorb to the charcoal.

  • Re-crystallization: A second crystallization may be sufficient to leave the colored impurities behind in the mother liquor.

Q3: How can I remove unreacted starting materials from my crude this compound?

The method will depend on the starting materials. Since this compound is an acidic compound, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate).[3] Your product will move into the aqueous layer as its salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

Q4: What analytical techniques can I use to assess the purity of my this compound?

Several techniques can be used to determine the purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity. A method for the parent compound, isonicotinic acid, uses a mobile phase of methanol and acidified water on an amine column.[4]

  • Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to be volatile. For isonicotinic acid, derivatization to its methyl ester has been used.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. The this compound will react to form its sodium salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer (which contains neutral and basic impurities).

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute solution of hydrochloric acid until the product precipitates out.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_Base Wash with aq. NaHCO3 Dissolve->Wash_Base Separate Separate Layers Wash_Base->Separate Aqueous_Layer Aqueous Layer (Product Salt) Separate->Aqueous_Layer Organic_Layer Organic Layer (Impurities) Separate->Organic_Layer Acidify Acidify Aqueous Layer with HCl Aqueous_Layer->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product

Caption: Acid-base extraction workflow for purification.

Crystallization_Troubleshooting Start Dissolve Crude Product in Hot Solvent Cool Cool Solution Start->Cool Outcome Crystals Form? Cool->Outcome Yes Yes Outcome->Yes No No Outcome->No Filter Filter and Collect Crystals Yes->Filter Troubleshoot Troubleshoot: - Add anti-solvent - Scratch flask - Concentrate solution No->Troubleshoot Check_Purity Purity OK? Filter->Check_Purity Purity_Yes Yes Check_Purity->Purity_Yes Purity_No No Check_Purity->Purity_No Final_Product Pure Product Purity_Yes->Final_Product Recrystallize Recrystallize from a different solvent Purity_No->Recrystallize Recrystallize->Start

Caption: Decision tree for crystallization troubleshooting.

References

Technical Support Center: Palladium-Catalyzed Arylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in palladium-catalyzed arylation of pyridines.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a frequent challenge, often stemming from the inherent properties of pyridine substrates and the sensitivity of the catalytic system. The lone pair of electrons on the pyridine nitrogen can coordinate with and inhibit the palladium catalyst.[1] Systematically evaluating each reaction component is crucial for identifying the root cause.

Initial Troubleshooting Steps:

  • Catalyst System Inactivity: The choice of palladium precursor and, more critically, the ligand is paramount for success, especially with challenging substrates like chloropyridines.[1][2]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the formation of the active monoligated palladium(0) species required for efficient oxidative addition.[2]

  • Ineffective Base: The base is critical for the transmetalation step in Suzuki couplings or for the proton abstraction in C-H activation pathways.[3] Its strength, solubility, and type can significantly impact the outcome.[1]

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] If using an acetate base, sodium acetate (NaOAc) has been shown to be effective in certain C-H arylations.[4]

  • Suboptimal Temperature: The reaction temperature must be high enough to overcome the activation energy for key steps like oxidative addition but not so high as to cause catalyst decomposition.[5]

    • Recommendation: Most reactions proceed well between 80-140 °C.[2][4][5] If the reaction is sluggish, consider incrementally increasing the temperature. For thermally sensitive substrates, lower temperatures with stronger bases may be required.[6]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized and deactivated.[1][2]

    • Recommendation: Ensure all solvents and reagents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) before use. Maintain a positive pressure of inert gas throughout the reaction.[2]

Q2: I'm observing significant side reactions. What are the most common ones and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester to the corresponding arene, a common issue in Suzuki couplings, especially with heteroaryl boronic acids.[1]

    • Minimization Strategies:

      • Use more stable boronic esters, such as pinacol esters or MIDA boronates.[1]

      • Conduct the reaction under anhydrous conditions to the extent possible.[1]

      • A weaker or less nucleophilic base might reduce the rate of protodeboronation.[1]

  • Dehalogenation: The starting aryl halide is reduced to the corresponding arene. This can occur if the palladium complex abstracts a hydride from the solvent or other additives.[7]

    • Minimization Strategies:

      • Avoid solvents that can act as hydride sources, such as certain alcohols.[1]

      • Optimize the reaction time; shorter times can minimize this side reaction if the main reaction is fast enough.[1]

  • Homocoupling: Formation of biaryl products from the coupling of two aryl halides or two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species.[7]

    • Minimization Strategies:

      • Ensure rigorous degassing to remove oxygen.[7]

      • Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst to Pd(0) at the start of the reaction.

Q3: My chloropyridine substrate is unreactive. What specific changes should I make?

A3: Chloropyridines are notoriously less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the oxidative addition step more difficult.[2]

  • Catalyst/Ligand System: This is the most critical factor. Standard ligands are often ineffective.

    • Recommendation: Employ highly active, sterically demanding, and electron-rich ligands. Buchwald ligands (SPhos, XPhos, RuPhos) are particularly effective for activating C-Cl bonds.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]

  • Reaction Temperature: Higher temperatures are generally required to facilitate the oxidative addition of the C-Cl bond.

    • Recommendation: Increase the reaction temperature, often in the range of 100-120 °C.[2] Microwave irradiation can also be effective for driving these challenging couplings.[8]

Frequently Asked Questions (FAQs)

Q: How do I choose the best ligand for my reaction?

A: Ligand choice is substrate-dependent. For electron-rich aryl chlorides, sterically demanding, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands (XPhos, SPhos) are recommended to increase the nucleophilicity of the Pd(0) center and lower the activation energy for oxidative addition.[9] For intramolecular C-H arylations, simpler ligands like PPh₃ can sometimes provide excellent yields.[5][10] It is often necessary to screen a small panel of ligands to find the optimal one for a specific transformation.

Q: What is the role of a directing group in C-H arylation of pyridines?

A: A directing group, such as the pyridine nitrogen itself, an N-oxide, or an amide substituent, coordinates to the palladium catalyst.[11][12] This brings the catalyst into close proximity to a specific C-H bond (usually at the ortho position), increasing the effective concentration and leading to high levels of regioselectivity for the arylation reaction.[11]

Q: Can I run the reaction open to the air?

A: While some specific protocols have been developed to be air-tolerant, most palladium-catalyzed cross-coupling reactions require an inert atmosphere (Argon or Nitrogen).[4] The active Pd(0) catalyst is readily oxidized by air to an inactive Pd(II) state, which can halt the catalytic cycle.[2] Unless using a protocol specifically designed to be air-stable, rigorous exclusion of oxygen is essential for good yields and reproducibility.

Data on Reaction Optimization

The following tables summarize quantitative data from literature to guide optimization.

Table 1: Effect of Ligand on Intramolecular C-H Arylation Yield

Reaction Conditions: 10 mol % Pd(OAc)₂, K₂CO₃ (3 equiv), N,N-dimethylacetamide (DMA), 110 °C.

EntryLigandYield (%)
1None59
2XPhos (L1)73
3PCy₃ (L2)71
4CyJohnPhos (L3)90
5PPh₃ (L4)94

(Data sourced from a study on the synthesis of fused nitrogen-containing heterocycles.[5][13])

Table 2: Effect of Base and Solvent on C(sp²)–H Arylation

Reaction Conditions: N′-methyl-N′-(pyridin-2-yl)benzohydrazide (0.2 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (0.04 mmol), Base (0.4 mmol), Solvent (2.0 mL), 48 h, 130 °C.

EntryBaseSolventYield (%)
1NaOAcPhCl46
2Na₂CO₃PhCl35
3K₂CO₃PhCl38
4KOAcPhCl41
5NaOAcm-xylene30
6NaOAcDMF25

(Data represents selected entries from an optimization table for C-H arylation using a directing group.[4])

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki Coupling of a Halopyridine

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol %) and the ligand (e.g., SPhos, 1.2-1.5 times the amount of Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 10:1 v/v) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired arylated pyridine.

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed q_catalyst Is the Catalyst System Active Enough? start->q_catalyst q_base Is the Base Effective? start->q_base q_temp Is the Temperature Optimal? start->q_temp q_inert Is the System Properly Degassed? start->q_inert sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q_catalyst->sol_catalyst No sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Check solubility. q_base->sol_base No sol_temp Increase temperature (e.g., 80-120 °C). Consider microwave irradiation. q_temp->sol_temp No sol_inert Degas all solvents and reagents thoroughly. Maintain inert atmosphere. q_inert->sol_inert No

Caption: A troubleshooting workflow for diagnosing low-yield reactions.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar¹)(X) (Oxidative Addition Complex) pd0->oa_complex trans_complex LₙPd(II)(Ar¹)(Ar²) oa_complex->trans_complex trans_label Transmetalation trans_complex->pd0 re_label Reductive Elimination product Ar¹-Ar² (Product) trans_complex->product oa_label Oxidative Addition (Often rate-limiting for Ar-Cl) ar1x Ar¹-X (Pyridyl Halide) ar1x->oa_complex boronic Ar²-B(OR)₂ boronic->trans_complex base Base base->trans_complex

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-(m-tolyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(m-tolyl)isonicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic strategy employed.

Route 1: Palladium-Catalyzed Cross-Coupling followed by Oxidation/Hydrolysis

This common approach involves the formation of the C-C bond between the m-tolyl group and the pyridine ring, followed by the generation of the carboxylic acid functionality.

Diagram of a General Synthetic Workflow:

workflow cluster_coupling C-C Bond Formation cluster_acid_formation Carboxylic Acid Formation Start 2-Halo-4-picoline or 2-Halo-4-cyanopyridine Coupling Suzuki-Miyaura or Negishi Coupling with (m-tolyl)boronic acid or (m-tolyl)zinc halide Start->Coupling Pd catalyst, base Intermediate 2-(m-tolyl)-4-picoline or 2-(m-tolyl)-4-cyanopyridine Coupling->Intermediate Oxidation Oxidation (e.g., KMnO4, HNO3) Intermediate->Oxidation If starting from 2-(m-tolyl)-4-picoline Hydrolysis Hydrolysis (acid or base) Intermediate->Hydrolysis If starting from 2-(m-tolyl)-4-cyanopyridine Final_Product This compound Oxidation->Final_Product Hydrolysis->Final_Product

Caption: General synthetic workflow for this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between a 2-halopyridine derivative and m-tolylboronic acid, but I am observing very low to no yield of the desired 2-(m-tolyl)pyridine intermediate. What are the possible causes and solutions?

Answer:

Low yields in Suzuki-Miyaura couplings involving pyridine substrates are a common challenge. Here are several factors to investigate:

  • Catalyst Deactivation (Poisoning): The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos, which can shield the palladium center and promote the desired catalytic cycle.[1] Using a pre-formed palladium precatalyst can also be beneficial.[1]

  • Protodeboronation of Boronic Acid: The m-tolylboronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water or other protic species. This is a significant side reaction with electron-deficient heteroaryl boronic acids.[1]

    • Solution: Use a more stable boronate ester, such as a pinacol or MIDA ester, instead of the boronic acid. Running the reaction under anhydrous conditions can also mitigate this side reaction.[1]

  • Poor Solubility: The reactants, particularly the pyridine derivative, may have poor solubility in the reaction solvent, hindering the reaction rate.[1]

    • Solution: Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF). Increasing the reaction temperature may also improve solubility.[1]

  • Inefficient Oxidative Addition: The oxidative addition of the 2-halopyridine to the palladium(0) catalyst can be a slow step, especially with 2-chloropyridines.

    • Solution: The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2] If using a 2-chloropyridine, consider switching to the corresponding bromide or iodide. Employing electron-rich and bulky ligands can also accelerate this step.[3]

Issue 2: Formation of Homocoupling Byproducts in Cross-Coupling Reactions

Question: My Suzuki-Miyaura/Negishi coupling reaction is producing significant amounts of m,m'-bitolyl and/or 2,2'-bipyridine derivatives. How can I suppress these homocoupling side reactions?

Answer:

Homocoupling is a frequent side reaction in palladium-catalyzed cross-couplings.[4][5]

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1][5]

    • Solution: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Presence of Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can lead to the homocoupling of the organoboron or organozinc reagent.[5]

    • Solution: If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0). The addition of a mild reducing agent can sometimes be beneficial.

  • Second Transmetalation (Negishi): In Negishi coupling, a second transmetalation can lead to the formation of a diarylpalladium intermediate, which then undergoes reductive elimination to form the homocoupled product.[4]

    • Solution: Carefully control the stoichiometry of the organozinc reagent. Slower addition of the organozinc reagent to the reaction mixture might be beneficial.

Issue 3: Incomplete Oxidation of the 4-Methyl Group

Question: I am trying to oxidize 2-(m-tolyl)-4-picoline to this compound using potassium permanganate, but the reaction is incomplete, or I am observing the formation of byproducts. What could be the issue?

Answer:

The oxidation of alkylpyridines can sometimes be challenging.

  • Insufficient Oxidant or Reaction Time: The oxidation may require a significant excess of the oxidizing agent and prolonged reaction times.

    • Solution: Increase the equivalents of KMnO4 and monitor the reaction progress over a longer period.

  • Over-oxidation and Ring Degradation: Harsh oxidation conditions can lead to the degradation of the pyridine ring or the tolyl group.

    • Solution: Carefully control the reaction temperature. Stepwise addition of the oxidant can help to maintain a more controlled reaction environment. Alternative, milder oxidizing agents could be explored.

  • Formation of Manganese Dioxide: The formation of manganese dioxide (MnO2) as a byproduct can coat the unreacted starting material, preventing its complete oxidation.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a fine suspension of MnO2. After the reaction, the MnO2 can be removed by filtration.

Issue 4: Incomplete Hydrolysis of the 4-Cyano Group

Question: The hydrolysis of 2-(m-tolyl)-4-cyanopyridine to the carboxylic acid is stalling, and I am isolating the corresponding amide as a major byproduct. How can I drive the reaction to completion?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[6]

  • Insufficiently Forcing Conditions: The hydrolysis of the intermediate amide to the carboxylic acid often requires more stringent conditions than the initial hydrolysis of the nitrile to the amide.

    • Solution: For acid-catalyzed hydrolysis, use a more concentrated acid and/or increase the reaction temperature and time.[7] For base-catalyzed hydrolysis, use a higher concentration of the base and/or a higher temperature.[6][8]

Route 2: Minisci Reaction

The Minisci reaction offers a direct method to introduce the m-tolyl group onto the pyridine ring.

Diagram of a General Minisci Reaction Workflow:

minisci_workflow Start_Minisci Isonicotinic acid or derivative Minisci_Reaction Minisci Reaction (AgNO3, (NH4)2S2O8) Start_Minisci->Minisci_Reaction Radical_Source m-tolyl radical precursor (e.g., from m-toluic acid) Radical_Source->Minisci_Reaction Product_Mixture Mixture of regioisomers and side products Minisci_Reaction->Product_Mixture Purification Purification (e.g., Chromatography, Crystallization) Product_Mixture->Purification Final_Product_Minisci This compound Purification->Final_Product_Minisci

Caption: General workflow for a Minisci reaction approach.

Issue 5: Poor Regioselectivity in Minisci Reaction

Question: My Minisci reaction on an isonicotinic acid derivative is producing a mixture of the desired C2-arylated product and the C3-arylated isomer. How can I improve the regioselectivity?

Answer:

The Minisci reaction is known to sometimes produce mixtures of regioisomers, which can be difficult to separate.[9][10]

  • Inherent Reactivity of the Pyridine Ring: The electronic properties of the protonated pyridine ring can lead to radical attack at both the C2 and C4 positions (and sometimes C3 depending on substituents).[11]

    • Solution: The regioselectivity of Minisci reactions can be influenced by the solvent and the acidity of the medium.[11] Screening different solvents and acid additives may improve the desired C2-selectivity. In some cases, blocking the more reactive position with a temporary protecting group can be a viable strategy. Recent advances in Minisci chemistry have focused on developing methods for improved regiocontrol.[12][13]

Issue 6: Formation of Acylated Byproducts in Minisci Reaction

Question: Besides the desired arylated product, I am observing the formation of an acylated byproduct in my Minisci reaction. What is the cause of this?

Answer:

Depending on the radical source used, acylation can be a side reaction in Minisci-type reactions.[10]

  • Formation of Acyl Radicals: If the radical precursor can generate acyl radicals, these can also react with the pyridine ring.

    • Solution: The choice of radical precursor is critical. Ensure that the conditions used for generating the m-tolyl radical do not also favor the formation of acyl radicals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki-Miyaura synthesis of 2-arylpyridines?

A1: Besides the desired 2-arylpyridine, common side products include homocoupled products (biaryls from the boronic acid and bipyridines from the halo-pyridine) and protodeboronated starting material (where the boronic acid is replaced by a hydrogen).[1]

Q2: How can I purify this compound from the reaction mixture?

A2: Purification strategies will depend on the specific impurities present.

  • Acid-Base Extraction: As a carboxylic acid, the product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidifying the aqueous layer.

  • Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid products.

  • Chromatography: If the impurities have similar acidic properties, column chromatography on silica gel may be necessary. A mobile phase containing a small amount of acetic or formic acid can improve the peak shape of the carboxylic acid.

Q3: My Negishi coupling reaction stalls at partial conversion. What could be the reason?

A3: Stalling in Negishi couplings can be due to catalyst deactivation. The presence of coordinating functional groups in the substrates or products can poison the palladium or nickel catalyst.[3] Increasing the catalyst loading or using a more robust ligand system might be necessary. Ensuring strictly anhydrous and oxygen-free conditions is also critical, as organozinc reagents are sensitive to moisture and air.[4]

Q4: Are there any safety concerns I should be aware of during these syntheses?

A4: Yes, several safety precautions should be taken:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organometallic Reagents: Organozinc and organoboron reagents can be flammable and/or toxic. They should be handled under an inert atmosphere.

  • Oxidizing Agents: Strong oxidizing agents like potassium permanganate and nitric acid are corrosive and can react violently with organic materials. They should be handled with appropriate personal protective equipment.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound and Mitigation Strategies

Synthetic StepPotential Side ProductCommon CauseMitigation Strategy
Suzuki-Miyaura Coupling m,m'-bitolylHomocoupling of m-tolylboronic acidThoroughly degas the reaction mixture; use an inert atmosphere.[1]
2,2'-bis(4-methylpyridine)Homocoupling of 2-halo-4-picolineOptimize catalyst and ligand system.
TolueneProtodeboronation of m-tolylboronic acidUse a boronate ester; run under anhydrous conditions.[1]
Negishi Coupling m,m'-bitolylHomocoupling of (m-tolyl)zinc halideControl stoichiometry; slow addition of the organozinc reagent.[4]
Minisci Reaction 3-(m-tolyl)isonicotinic acidPoor regioselectivityScreen solvents and acids; consider a blocking group strategy.[11][12][13]
Acylated isonicotinic acidFormation of acyl radicalsChoose a specific radical precursor for the tolyl group.[10]
Oxidation of 4-picoline Unreacted starting materialIncomplete reactionIncrease oxidant stoichiometry and reaction time; ensure vigorous stirring.
Ring-opened byproductsOver-oxidationCareful temperature control; stepwise addition of oxidant.
Hydrolysis of 4-cyanopyridine 2-(m-tolyl)isonicotinamideIncomplete hydrolysisUse more forcing conditions (higher temperature, more concentrated acid/base).[6][7][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a dried flask under an inert atmosphere (Argon or Nitrogen), add the 2-halopyridine derivative (1.0 eq.), m-tolylboronic acid or its pinacol ester (1.2-1.5 eq.), and a suitable base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a Buchwald precatalyst, 1-5 mol%) and the ligand (if required, e.g., XPhos, SPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1][3]

General Protocol for Acid-Catalyzed Hydrolysis of a Cyanopyridine:

  • To a round-bottom flask, add the 2-(m-tolyl)-4-cyanopyridine and a dilute aqueous acid (e.g., 6M HCl or 3M H2SO4).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material and the intermediate amide are consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[7]

References

Technical Support Center: 2-(m-tolyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(m-tolyl)isonicotinic acid.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound due to its aromatic and carboxylic acid functionalities. The addition of a lipophilic tolyl group to the isonicotinic acid backbone likely decreases its aqueous solubility compared to the parent compound. This guide offers a systematic approach to addressing these solubility issues.

Problem: Compound is poorly soluble in aqueous buffers.

Possible Cause: The non-polar tolyl group reduces the molecule's affinity for water. The crystalline structure of the solid may also contribute to low solubility.

Solutions:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is highly dependent on pH.

    • Strategy: Increase the pH of the aqueous solution to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

    • Protocol: Prepare a stock solution of the compound in a polar organic solvent such as DMSO. Incrementally add this stock solution to the aqueous buffer while monitoring for precipitation. Adjust the pH of the final aqueous solution by adding a base (e.g., NaOH, KOH) dropwise until the compound dissolves. Aim for a pH 1-2 units above the predicted pKa of the carboxylic acid group.

  • Use of Co-solvents: Employing a water-miscible organic solvent can increase the solubility of the compound in an aqueous system.

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerol.

    • Protocol: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol). Attempt to dissolve the compound in each of these mixtures.

  • Employing Surfactants: Surfactants can form micelles that encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in water.

    • Examples: Tween 80, Polysorbate 20, Sodium dodecyl sulfate (SDS).

    • Consideration: The choice of surfactant will depend on the downstream application (e.g., cell-based assays vs. analytical chemistry).

Problem: Difficulty finding a suitable organic solvent for stock solutions.

Possible Cause: The combination of a polar pyridine ring and a non-polar tolyl group can make solvent selection challenging.

Solutions:

  • Trial of Polar Aprotic Solvents: These solvents can typically dissolve a wide range of compounds.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

    • Note: DMSO is a common choice for creating high-concentration stock solutions for biological assays.

  • Trial of Alcohols: Simple alcohols can also be effective.

    • Recommended Solvents: Methanol, ethanol, and isopropanol. Studies on the parent compound, isonicotinic acid, have shown good solubility in these solvents.

Workflow for Solubility Troubleshooting

G start Start: Undissolved This compound aqueous_check Is an aqueous solution required? start->aqueous_check organic_solvent Select Organic Solvent aqueous_check->organic_solvent No aqueous_ph Adjust pH of Aqueous Buffer aqueous_check->aqueous_ph Yes dissolved Compound Dissolved organic_solvent->dissolved Success fail Solubility Issue Persists (Consider formulation strategies) organic_solvent->fail Failure co_solvent Add Co-solvent to Aqueous Buffer aqueous_ph->co_solvent Failure aqueous_ph->dissolved Success surfactant Add Surfactant to Aqueous Buffer co_solvent->surfactant Failure co_solvent->dissolved Success surfactant->dissolved Success surfactant->fail Failure

Caption: A workflow diagram for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

While specific experimental data for this compound is limited, we can infer its likely solubility based on its structure and data from related compounds like isonicotinic acid and nicotinic acid. The presence of the tolyl group will increase its lipophilicity compared to isonicotinic acid.

Qualitative Solubility Predictions:

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, NMPHighThese solvents are excellent at dissolving a wide range of organic molecules.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighIsonicotinic acid shows good solubility in alcohols. The tolyl group may slightly reduce solubility compared to the parent compound.
Aqueous (basic) Water with NaOH, pH > 7HighDeprotonation of the carboxylic acid to the carboxylate salt will significantly increase aqueous solubility.
Aqueous (neutral) Water, PBS pH 7.4LowThe non-polar tolyl group and the acidic nature of the carboxylic acid will limit solubility in neutral water.
Non-polar Hexanes, TolueneLowThe polar pyridine ring and carboxylic acid group will limit solubility in non-polar solvents.

Q2: How does temperature affect the solubility of this compound?

For most solid solutes, solubility increases with temperature. If you are having difficulty dissolving the compound, gentle heating and sonication can be effective. However, be mindful of the compound's stability at elevated temperatures. Always check the melting point and any available thermal stability data. For isonicotinic acid, solubility in various solvents has been shown to increase with temperature.

Q3: Can I use a salt form of this compound to improve solubility?

Yes, preparing a salt of the compound is a common strategy to enhance aqueous solubility. The sodium or potassium salt, formed by reacting the carboxylic acid with a stoichiometric amount of sodium hydroxide or potassium hydroxide, will be significantly more water-soluble than the free acid.

Q4: Are there any predicted physicochemical properties that can guide my experiments?

While experimental data is scarce, computational predictions can be helpful. For the related compound, 2-(o-tolyl)isonicotinic acid, a predicted LogP of 2.75 suggests it is moderately lipophilic. This is consistent with the expectation of poor aqueous solubility and good solubility in organic solvents.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The solid should be in excess to ensure a saturated solution.

    • Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., methanol) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

    • The calculated concentration represents the equilibrium solubility.

Signaling Pathway Analogy for Solubility

While not a biological signaling pathway, the process of dissolution can be conceptually illustrated in a similar manner, showing the factors that influence the equilibrium between the solid and dissolved states.

G cluster_solid Solid State cluster_solution Solution State cluster_factors Influencing Factors Solid This compound (Solid) Dissolved This compound (Dissolved) Solid->Dissolved Dissolution Dissolved->Solid Precipitation pH Increase pH pH->Dissolved Cosolvent Add Co-solvent Cosolvent->Dissolved Temp Increase Temperature Temp->Dissolved

Caption: Factors influencing the solubility equilibrium of this compound.

Technical Support Center: Catalyst Selection for 2-Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-arylpyridines. The content addresses common challenges encountered during experiments, offering practical solutions and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 2-arylpyridines?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions and direct C-H activation.[1]

  • Suzuki-Miyaura Coupling: This reaction is widely used for forming C-C bonds between a pyridine derivative (often a 2-halopyridine) and an arylboronic acid or ester.[2][3] It is a versatile method, but can be challenging due to the instability of 2-pyridyl boron reagents.[1][4]

  • Direct C-H Arylation: This method involves the direct coupling of a pyridine C-H bond with an aryl halide, offering a more atom-economical route.[5] Palladium is a prominent catalyst for these transformations.[6][7] A key strategy involves using pyridine N-oxides, which undergo regioselective arylation at the 2-position, to overcome common issues.[8][9]

  • Other Cross-Coupling Reactions: Other notable methods include Negishi (organozinc reagents), Sonogashira (terminal alkynes), and Buchwald-Hartwig amination (for C-N bonds).[10]

Q2: Why is the synthesis of 2-arylpyridines often challenging, a phenomenon known as the "2-Pyridyl Problem"?

A2: The "2-Pyridyl Problem" refers to the difficulties encountered in cross-coupling reactions involving 2-pyridyl organometallic reagents.[1][11] These reagents, particularly 2-pyridyl boronic acids and their derivatives, are often unstable and prone to decomposition via pathways like protodeboronation.[4][10] This instability leads to poor reactivity and low yields in standard Suzuki-Miyaura conditions.[1][12] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially inhibiting catalytic activity.

Q3: What is the role of the ligand in palladium-catalyzed 2-arylpyridine synthesis?

A3: Ligands are critical for the success of the catalytic cycle. In palladium catalysis, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) are often essential.[2][10] They facilitate two key steps:

  • Oxidative Addition: They promote the addition of the aryl or pyridyl halide to the Pd(0) center.

  • Reductive Elimination: They accelerate the final step where the 2-arylpyridine product is formed and the Pd(0) catalyst is regenerated. The choice of ligand can significantly impact reaction yield, catalyst stability, and substrate scope.

Q4: Can catalysts other than palladium be used?

A4: Yes, other transition metals are effective. Nickel-catalyzed cross-coupling reactions are a notable alternative for synthesizing functionalized 2-arylpyridines from 2-halopyridines and aryl halides.[13] Ruthenium complexes have also been used for selective C-H functionalization of 2-phenylpyridines, although they may direct the reaction to the meta position of the phenyl ring.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-arylpyridines.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium precursor (e.g., Pd(OAc)₂) may not have been properly reduced to the active Pd(0) species, or the catalyst may have decomposed (e.g., formation of palladium black).• Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ for better reproducibility.[10] • Ensure all reagents and solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[10]
2. Poor Ligand Choice: The ligand may not be effective at promoting the oxidative addition or reductive elimination steps for your specific substrates.• Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos, which are often effective for challenging couplings.[2][10]
3. Unstable Boronic Acid (Suzuki Coupling): 2-Pyridyl boronic acids are prone to protodeboronation, especially under the reaction conditions.[4]• Use a more stable boron derivative, such as a pinacol boronate ester or a trifluoroborate salt.[15] • Alternatively, use lithium triisopropyl 2-pyridylboronates, which have shown improved performance with aryl bromides and chlorides.[12]
4. Ineffective Base/Solvent System: The base may not be strong enough or soluble enough to facilitate the transmetalation step.• Screen different bases. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[15][16] Note that anhydrous K₃PO₄ may require a small amount of water to be effective.[15] • Optimize the solvent system. A mixture of dioxane and water is a common starting point for Suzuki reactions.[2][10]
Multiple Byproducts / Side Reactions 1. Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the unwanted coupling of two boronic acid molecules.• Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[10]
2. Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.• Use anhydrous solvents and reagents. • Consider using potassium trifluoroborate salts, which can be more stable alternatives to boronic acids.[15]
3. C-H Activation at Wrong Position: In direct arylation reactions, poor regioselectivity can lead to a mixture of isomers.• Use a pyridine N-oxide as the starting material. This directs the arylation almost exclusively to the C2 position.[8][9] The N-oxide can be removed in a subsequent step.
Reaction Fails with Aryl Chlorides 1. Difficult Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making oxidative addition to the palladium center sluggish.[10]• Use a catalyst system known for activating aryl chlorides. This typically involves highly electron-rich and bulky phosphine ligands like P(t-Bu)₃ or specific N-heterocyclic carbene (NHC) ligands.[17] • Higher reaction temperatures and longer reaction times may be necessary.

Data Presentation: Catalyst System Comparison

The selection of catalyst, ligand, and base is crucial for achieving high yields. The tables below summarize conditions for different catalytic approaches.

Table 1: Comparison of Palladium Catalysts for C-H Functionalization of 2-Phenylpyridine

CatalystLigand/AdditiveBase/OxidantSolventYield (%)Reaction Type
Pd(OAc)₂AgF / Benzoquinone-Dioxane62%ortho-Arylation[18]
Pd(OAc)₂Trifluoroacetic anhydride--82%Acylation[18]
Pd(OAc)₂-TBHPToluene74%Acylation[18]
Pd(OAc)₂-AgOAc / NaOAct-AmylOH84%Phosphorylation[18]
Pd(MeCN)₂Cl₂AgOAc / PhCOCl-DMF74%Thiolation[18]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling to Synthesize 2-Arylpyridines

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂-Na₃PO₄Dioxane65-100-5-89%[2]
Pd(OAc)₂X-PhosK₃PO₄Dioxane1053681% (for piperidine coupling)[16]
Pd(PPh₃)₄-Na₂CO₃Tol:EtOH:H₂O110294%[16]
Pd₂(dba)₃SPhosNaOtBuToluene80-110--[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura reaction between a 2-halopyridine and an arylboronic acid.[3][10]

Reagents & Equipment:

  • 2-Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Oven-dried Schlenk tube or round-bottom flask with condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-halopyridine, arylboronic acid, and base.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.

  • Inert Atmosphere: Seal the tube/flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Direct C-H Arylation using a Pyridine N-Oxide

This protocol describes the regioselective direct arylation of a pyridine N-oxide with an aryl bromide, a method that effectively bypasses the "2-pyridyl problem".[8][9]

Reagents & Equipment:

  • Pyridine N-oxide (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Additive (e.g., Pivalic acid, 30 mol%)

  • Degassed, anhydrous solvent (e.g., DMF or DMA)

  • Oven-dried, sealable reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Add the pyridine N-oxide, aryl bromide, base, and additive to an oven-dried reaction tube.

  • Catalyst Addition: Add the palladium catalyst under a counter-flow of inert gas.

  • Inert Atmosphere: Seal the tube and purge with inert gas.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Heat the sealed tube with vigorous stirring at a high temperature (typically 120-150 °C).

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • (Optional) Deoxygenation: The resulting 2-arylpyridine N-oxide can be reduced to the final 2-arylpyridine using a reducing agent like PCl₃ or H₂/Pd-C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents & Base (Pyridine, Aryl Partner, Base) B 2. Add Catalyst & Ligand (Under Inert Atmosphere) A->B C 3. Purge with Inert Gas (Evacuate & Backfill x3) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 80-110°C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K K J->K Final Product: 2-Arylpyridine Troubleshooting_Logic Start Reaction Start: Low Conversion? C1 Is the atmosphere inert? Start->C1 S1 Solution: Degas solvents & purge system thoroughly. C1->S1 No C2 Is the catalyst system optimal? C1->C2 Yes S1->C2 S2_1 Solution: Use a pre-catalyst (e.g., Pd(PPh₃)₄). C2->S2_1 No S2_2 Solution: Screen bulky, electron-rich ligands (SPhos, XPhos). C2->S2_2 No C3 Is the base appropriate? C2->C3 Yes S2_1->C3 S2_2->C3 S3 Solution: Screen other bases (K₃PO₄, Cs₂CO₃, NaOtBu). Add H₂O for anhydrous K₃PO₄. C3->S3 No C4 Is the boron reagent stable? C3->C4 Yes S3->C4 S4 Solution: Use pinacol ester or trifluoroborate salt. C4->S4 No End Reaction Optimized C4->End Yes S4->End Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OA Oxidative Addition OA->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 TM Transmetalation TM->PdII_R2 PdII_R2->Pd0 RE Reductive Elimination RE->Pd0 Input1 R¹-X (2-Halopyridine) Input1->OA Input2 R²-B(OR)₂ (Arylboronic Ester) Input2->TM Base Base Base->TM Product R¹-R² (2-Arylpyridine) Product->RE

References

Technical Support Center: Optimization of Reaction Conditions for 2-Aryl-Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aryl-isonicotinic acids. Our focus is on optimizing reaction conditions to overcome common challenges and improve reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aryl-isonicotinic acids?

A1: The most prevalent and versatile method for the synthesis of 2-aryl-isonicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of a 2-halo-isonicotinic acid (or its ester derivative) with an arylboronic acid or ester.

Q2: What are the main challenges encountered when synthesizing 2-aryl-isonicotinic acids via the Suzuki-Miyaura coupling?

A2: Researchers often face several challenges:

  • Low Reactivity of 2-Halopyridines: The carbon-halogen bond in 2-halopyridines is less reactive than in other aromatic halides, particularly for 2-chloropyridines. This can lead to slow or incomplete reactions.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the carboxylate group of the isonicotinic acid can coordinate to the palladium catalyst, leading to its deactivation and reduced catalytic activity.[2]

  • Side Reactions: Common side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[2]

Q3: How can I improve the yield of my Suzuki-Miyaura coupling for 2-aryl-isonicotinic acids?

A3: To improve the yield, consider the following optimization strategies:

  • Catalyst and Ligand Selection: Employ highly active palladium catalysts and bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the challenging oxidative addition step and stabilize the catalytic species.[2]

  • Base Selection: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the transmetalation step.[2]

  • Protecting the Carboxylic Acid: To prevent catalyst inhibition by the carboxylate group, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed to the desired carboxylic acid after the coupling reaction.[2]

  • Reaction Temperature: Increasing the reaction temperature, sometimes with the use of microwave irradiation, can help overcome the low reactivity of 2-halopyridines.[3]

Q4: Are there alternative methods for the synthesis of 2-aryl-isonicotinic acids?

A4: Yes, several alternative methods exist, which can be advantageous depending on the specific substrates and desired substitution patterns:

  • Direct C-H Arylation: Methods like the Minisci reaction or photoredox-catalyzed C-H functionalization can directly introduce an aryl group onto the isonicotinic acid core, avoiding the need for pre-halogenation.[4][5][6][7]

  • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to selectively deprotonate the position ortho to the directing group, followed by reaction with an aryl electrophile.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aryl-isonicotinic acids.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Low reactivity of the 2-halopyridine. 3. Catalyst inhibition by pyridine nitrogen or carboxylate. 4. Inefficient base.1. Use a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species. 2. Switch from a 2-chloropyridine to a more reactive 2-bromopyridine or 2-iodopyridine derivative. 3. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center. Protect the carboxylic acid as an ester. 4. Screen different strong bases such as K₃PO₄, Cs₂CO₃, or KF.
Significant Side Product Formation (Protodeboronation) 1. Presence of water or other proton sources. 2. Unstable boronic acid.1. Use anhydrous solvents and reagents. Thoroughly dry all glassware. 2. Use a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt instead of the boronic acid.
Significant Side Product Formation (Homocoupling) 1. Presence of oxygen. 2. Inefficient catalytic cycle.1. Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen). 2. Optimize the catalyst and ligand system to ensure the cross-coupling reaction is faster than the homocoupling side reaction.
Reaction Stalls Before Completion 1. Catalyst deactivation over time. 2. Insufficient amount of a key reagent.1. Increase the catalyst loading slightly. Consider using a more robust catalyst system. 2. Ensure the stoichiometry of the reagents is correct, typically with a slight excess of the boronic acid (1.1-1.5 equivalents).

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 2-halo-isonicotinic acid derivatives with various arylboronic acids, highlighting the impact of different reaction parameters on the yield.

Table 1: Effect of Palladium Catalyst and Ligand on the Yield of 2-Aryl-Isonicotinic Acids

2-HalopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-isonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801275
2-Chloro-isonicotinic acid4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001888
2-Bromo-6-methyl-isonicotinic acid3-Tolylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O901692
2-Chloro-isonicotinic acid2-Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1102485

Table 2: Effect of Base and Solvent on the Yield of 2-Aryl-Isonicotinic Acids

2-HalopyridineArylboronic AcidCatalyst/LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-isonicotinic acidPhenylboronic acidPd(PPh₃)₄K₃PO₄ (2.0)1,4-Dioxane/H₂O901285
2-Bromo-isonicotinic acidPhenylboronic acidPd(PPh₃)₄Na₂CO₃ (2.0)1,4-Dioxane/H₂O901278
2-Chloro-isonicotinic acid4-Tolylboronic acidPd₂(dba)₃/SPhosCs₂CO₃ (2.5)Toluene1102090
2-Chloro-isonicotinic acid4-Tolylboronic acidPd₂(dba)₃/SPhosK₂CO₃ (3.0)DMF1102082

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Bromo-isonicotinic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-isonicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.[9]

Protocol 2: Esterification of 2-Bromo-isonicotinic Acid followed by Suzuki-Miyaura Coupling

  • Esterification: Reflux 2-bromo-isonicotinic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours. After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the methyl 2-bromo-isonicotinate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Suzuki-Miyaura Coupling: Follow the general procedure in Protocol 1, using methyl 2-bromo-isonicotinate as the starting material.

  • Hydrolysis: After purification of the coupled ester, dissolve it in a mixture of THF and water, and add an excess of lithium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture with 1 M HCl to precipitate the 2-aryl-isonicotinic acid. Filter, wash with water, and dry to obtain the final product.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_halide R-Pd(II)L_n-X oa->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl R-Pd(II)L_n-Ar transmetalation->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product R-Ar re->product aryl_halide R-X aryl_halide->oa boronic_acid Ar-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine 2-Halo-isonicotinic Acid, Arylboronic Acid, and Base start->reagents degas Degas Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Solvent degas->catalyst heat Heat and Stir Reaction catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Acidification monitor->workup Reaction Complete purify Filter and Purify Product workup->purify end End purify->end

Caption: A general experimental workflow for the synthesis of 2-aryl-isonicotinic acids.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst/Ligand System start->check_catalyst change_catalyst Use High-Activity Catalyst (e.g., Pd(OAc)₂/SPhos) check_catalyst->change_catalyst Suboptimal check_base Check Base check_catalyst->check_base Optimal change_catalyst->check_base success Improved Yield change_catalyst->success change_base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base Suboptimal check_halide Check Halide Reactivity check_base->check_halide Optimal change_base->check_halide change_base->success change_halide Switch to Bromo or Iodo-Pyridine check_halide->change_halide Low (Cl) protect_acid Consider Protecting Carboxylic Acid check_halide->protect_acid High (Br/I) change_halide->protect_acid change_halide->success protect_acid->success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-(m-tolyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and characterization of 2-(m-tolyl)isonicotinic acid. The primary focus is on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis of ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes predicted data based on analogous compounds and established spectroscopic principles to provide a thorough analytical overview.

¹H NMR Analysis of this compound

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine ring and the m-tolyl group, as well as a broad signal for the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, and the electronic effects of the tolyl substituent.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-6 (Pyridine)8.7 - 8.9d1H
H-3, H-5 (Pyridine)7.8 - 8.0m2H
H-2', H-6' (Tolyl)7.3 - 7.5m2H
H-4', H-5' (Tolyl)7.1 - 7.3m2H
-CH₃ (Tolyl)2.4s3H
-COOH12.0 - 13.0br s1H

d = doublet, m = multiplet, s = singlet, br s = broad singlet

Comparison with Alternative Analytical Techniques

While ¹H NMR provides invaluable information, a comprehensive characterization of this compound benefits from the complementary data provided by other analytical methods.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 170
C-2 (Pyridine)150 - 155
C-4 (Pyridine)148 - 152
C-6 (Pyridine)147 - 150
C-1' (Tolyl)138 - 142
C-3' (Tolyl)135 - 138
C-2', C-6' (Tolyl)128 - 132
C-4', C-5' (Tolyl)125 - 129
C-3, C-5 (Pyridine)120 - 125
-CH₃ (Tolyl)20 - 25
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 213

  • Key Fragmentation Peaks (m/z):

    • 196 ([M-OH]⁺)

    • 168 ([M-COOH]⁺)

    • 119 (Tolyl-C≡N⁺)

    • 91 (Tropylium ion, [C₇H₇]⁺)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C-H (Aromatic)3000 - 3100
C=O (Carboxylic Acid)1680 - 1710
C=C, C=N (Aromatic Rings)1450 - 1600

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial as the carboxylic acid proton may exchange with residual water, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for observing acidic protons.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet (for solid samples) or as a thin film on a salt plate (for liquids or solutions).

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Workflow and Pathway Diagrams

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation HNMR->Structure CNMR->Structure MS->Structure IR->Structure Signal_Relationships cluster_proton ¹H NMR Signals cluster_carbon ¹³C NMR Signals cluster_ms Mass Spec Fragments cluster_ir IR Absorptions Pyridine_H Pyridine Protons (H-3, H-5, H-6) Pyridine_C Pyridine Carbons Pyridine_H->Pyridine_C correlate Tolyl_H Tolyl Protons (H-2', H-4', H-5', H-6') Tolyl_C Tolyl Carbons Tolyl_H->Tolyl_C correlate CH3_H Methyl Protons CH3_C Methyl Carbon CH3_H->CH3_C correlate COOH_H Carboxylic Acid Proton COOH_C Carboxyl Carbon COOH_H->COOH_C correlate OH_stretch O-H Stretch COOH_H->OH_stretch gives rise to Aromatic_stretch Aromatic C=C/C=N Stretch Pyridine_C->Aromatic_stretch contributes to Tolyl_C->Aromatic_stretch contributes to CO_stretch C=O Stretch COOH_C->CO_stretch gives rise to MolIon Molecular Ion (M⁺) Frag1 [M-COOH]⁺ MolIon->Frag1 fragments to Frag2 [C₇H₇]⁺ MolIon->Frag2 fragments to

Mass Spectrometry of 2-(m-tolyl)isonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-(m-tolyl)isonicotinic acid and its structural isomers. Due to the limited availability of direct experimental data for this compound, this guide leverages established fragmentation patterns of related aromatic carboxylic acids and pyridine derivatives to predict its mass spectral characteristics. This predicted data is then compared with the experimental data of a closely related compound, 2-pyridinecarboxylic acid (picolinic acid), to offer a valuable reference for researchers working with this class of molecules.

Predicted Mass Spectral Fragmentation of this compound

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and specific fragmentation patterns arising from the cleavage of the carboxylic acid group and the tolyl moiety. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques are considered.

Table 1: Predicted Key Mass Fragments for this compound (C₁₃H₁₁NO₂) - Molecular Weight: 213.23 g/mol

Ionization ModePredicted m/zPredicted FragmentInterpretation
EI / ESI213[M]⁺ / [M+H]⁺Molecular Ion / Protonated Molecule
EI196[M-OH]⁺Loss of hydroxyl radical from the carboxylic acid group.[1]
EI168[M-COOH]⁺Loss of the carboxyl group.[1]
EI184[M-CHO]⁺Rearrangement and loss of a formyl radical.
EI91[C₇H₇]⁺Tropylium ion, characteristic of the tolyl group.
ESI196[M+H-H₂O]⁺Loss of water from the protonated molecule.

Comparative Analysis with 2-Pyridinecarboxylic Acid

To provide a tangible comparison, the predicted fragmentation of this compound is contrasted with the experimental Electron Ionization (EI) mass spectrum of 2-pyridinecarboxylic acid (picolinic acid), obtained from the NIST WebBook.[2]

Table 2: Comparison of Major Mass Fragments of this compound (Predicted) and 2-Pyridinecarboxylic Acid (Experimental)

This compound (Predicted EI)2-Pyridinecarboxylic Acid (Experimental EI)
m/z Relative Intensity
213High
196Moderate
168Moderate
184Low
91High

The comparison highlights that both molecules are expected to exhibit significant molecular ion peaks and undergo characteristic losses of the hydroxyl and carboxyl groups. A key differentiator for this compound is the anticipated high-intensity peak at m/z 91, corresponding to the stable tropylium ion from the tolyl substituent.

Experimental Protocols

Detailed methodologies for the analysis of aromatic carboxylic acids are crucial for obtaining reliable and reproducible data. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis Protocol

Aromatic carboxylic acids often require derivatization to increase their volatility and improve chromatographic peak shape.[3][4]

  • Derivatization: Esterification is a common method. For example, using BF₃/methanol or by silylation.[4]

  • Gas Chromatograph (GC) Conditions:

    • Column: A nonpolar or medium-polarity capillary column, such as a 5% phenylmethylpolysiloxane column.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the derivatized analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS/MS Analysis Protocol

LC-MS is well-suited for the analysis of polar compounds like pyridine carboxylic acids and their derivatives without the need for derivatization.[5][6][7]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Positive mode is often preferred for pyridine-containing compounds.

    • Scan Mode: Full scan for identification of the molecular ion and major fragments. For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

    • Source Parameters: Optimized capillary voltage, source temperature, and gas flows (nebulizer and drying gases).

    • Collision Energy: Varied to induce fragmentation for MS/MS analysis.

Visualizing Mass Spectrometry Workflows

The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Derivatization Derivatization (e.g., Esterification) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectral_Analysis Spectral Analysis (Fragmentation Pattern) Data_Acquisition->Spectral_Analysis

Caption: GC-MS workflow for the analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution LC_Injection LC Injection Dissolution->LC_Injection LC_Separation LC Separation (Reversed-Phase) LC_Injection->LC_Separation Ionization ESI Ionization (Positive/Negative) LC_Separation->Ionization MS1_Analysis MS1 Analysis (Full Scan) Ionization->MS1_Analysis CID Collision-Induced Dissociation (CID) MS1_Analysis->CID MS2_Analysis MS2 Analysis (Product Ion Scan) CID->MS2_Analysis Detector Detector MS2_Analysis->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectral_Interpretation Spectral Interpretation (Fragmentation Pathways) Data_Acquisition->Spectral_Interpretation

Caption: LC-MS/MS workflow for the analysis of this compound.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound by drawing comparisons with a structurally related compound and established fragmentation principles. The provided experimental protocols and workflows offer a starting point for researchers to develop robust analytical methods for the identification and characterization of this and similar molecules. The key to differentiating between positional isomers like the ortho-, meta-, and para-tolyl variants will likely lie in subtle differences in the relative abundances of their fragment ions, necessitating careful optimization of analytical conditions and potentially the use of high-resolution mass spectrometry.

References

A Comparative Guide to the Synthesis of 2-Aryl-Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aryl-isonicotinic acids, a key structural motif in numerous pharmaceutical compounds and functional materials, has been approached through a variety of synthetic strategies. This guide provides an objective comparison of the most prevalent methods, including traditional cross-coupling reactions and modern direct C-H arylation techniques. The performance of each method is evaluated based on reported experimental data, and detailed experimental protocols are provided for key examples.

At a Glance: Comparison of Synthesis Methods

The selection of an optimal synthetic route to 2-aryl-isonicotinic acids depends on several factors, including the availability of starting materials, desired substrate scope, and tolerance to functional groups. The following table summarizes the key aspects of the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, alongside the more recent direct C-H arylation approach.

MethodStarting MaterialsTypical CatalystKey ReagentsGeneral YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 2-Halo-isonicotinic acid, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Base (e.g., K₂CO₃, K₃PO₄)Good to excellent (70-95%)Commercially available and stable boronic acids, good functional group tolerance.[1][2][3]Pre-functionalization of the pyridine ring is required.
Negishi Coupling 2-Halo-isonicotinic acid, Arylzinc reagentPd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)[4][5]Organozinc halideGood to excellent (up to 90%)High reactivity and functional group tolerance.[4][5]Organozinc reagents are often moisture-sensitive and need to be prepared in situ.[4]
Stille Coupling 2-Halo-isonicotinic acid, ArylstannanePd catalyst (e.g., Pd(PPh₃)₄)Organotin reagentGood to excellentTolerates a wide range of functional groups.[6][7][8]Toxicity of organotin reagents and byproducts is a major concern.[6][7][8]
Direct C-H Arylation Isonicotinic acid derivative (e.g., N-oxide), Aryl halide or boronic acidPd or Cu catalystOxidant (for some variations)Moderate to good (50-85%)Atom-economical, avoids pre-functionalization of the pyridine ring.[9][10][11][12][13][14]Often requires a directing group, regioselectivity can be a challenge, and may require harsher conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of 2-aryl-isonicotinic acids via traditional cross-coupling of a pre-functionalized isonicotinic acid and a direct C-H arylation approach.

Cross_Coupling_Workflow start 2-Halo-isonicotinic Acid coupling Palladium-Catalyzed Cross-Coupling start->coupling organometallic Aryl Organometallic (Boronic Acid, Zinc, or Tin) organometallic->coupling product 2-Aryl-isonicotinic Acid coupling->product

Traditional Cross-Coupling Workflow

CH_Arylation_Workflow start Isonicotinic Acid (or N-oxide) activation C-H Activation/ Arylation start->activation aryl_source Arylating Agent (e.g., Aryl Halide) aryl_source->activation intermediate 2-Aryl-isonicotinic Acid (or N-oxide intermediate) activation->intermediate final_product 2-Aryl-isonicotinic Acid intermediate->final_product Deprotection/ Oxidation (if needed)

Direct C-H Arylation Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling and direct C-H arylation methods. These protocols are based on procedures reported in the literature for analogous transformations and should be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-isonicotinic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halopyridines.

Materials:

  • 2-Chloro-isonicotinic acid

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-isonicotinic acid (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 2-aryl-isonicotinic acid.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Isonicotinic Acid N-oxide

This protocol outlines a general procedure for the direct arylation of a pyridine N-oxide at the 2-position, which would then require subsequent reduction of the N-oxide to obtain the final product.

Materials:

  • Isonicotinic acid N-oxide

  • Aryl bromide (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Pivalic acid (PivOH, 30 mol%)

  • N,N-Dimethylacetamide (DMA)

  • Nitrogen or Argon gas

Procedure:

  • In a sealed tube, combine isonicotinic acid N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), palladium(II) acetate (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add pivalic acid (0.3 mmol) and N,N-dimethylacetamide (3 mL).

  • Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-aryl-isonicotinic acid N-oxide.

  • The resulting N-oxide can be reduced to the corresponding 2-aryl-isonicotinic acid using standard reducing agents such as PCl₃ or H₂/Pd-C.

Concluding Remarks

The synthesis of 2-aryl-isonicotinic acids can be achieved through several effective methods. Traditional palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer high yields and good functional group tolerance, albeit requiring pre-functionalized starting materials.[1][2][3] The Negishi and Stille couplings provide powerful alternatives but are hampered by the sensitivity of organozinc reagents and the toxicity of organotin compounds, respectively.[4][6]

Direct C-H arylation has emerged as a more atom-economical and convergent approach, eliminating the need for halogenated precursors.[9][10][11][12][13][14] While challenges in regioselectivity and the potential need for directing groups exist, ongoing research continues to expand the scope and applicability of this methodology. The choice of the most suitable method will ultimately be dictated by the specific target molecule, available resources, and the desired scale of the synthesis.

References

A Comparative Guide to the Biological Activity of 2-(m-tolyl)isonicotinic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution pattern of aromatic rings is a cornerstone of medicinal chemistry, often leading to significant variations in biological activity among positional isomers. This guide explores the biological activity of 2-(m-tolyl)isonicotinic acid and its ortho- and para-isomers. A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies evaluating the biological activities of these specific isomers.

This guide will therefore focus on the foundational principles of structure-activity relationships (SAR) to infer potential differences in their pharmacological profiles. We will present a theoretical framework based on the analysis of related isonicotinic acid derivatives and other bioactive heterocyclic compounds. Furthermore, we provide a detailed, hypothetical experimental protocol to facilitate future research in directly comparing these isomers.

Introduction: The Significance of Isomerism in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established scaffold in medicinal chemistry. Its most famous derivative, isoniazid, remains a first-line treatment for tuberculosis. The introduction of substituents onto the pyridine ring or on an attached phenyl ring, as in the case of 2-(tolyl)isonicotinic acids, can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity.

The position of the methyl group on the tolyl substituent (ortho, meta, or para) in 2-(tolyl)isonicotinic acid can influence:

  • Steric Hindrance: The ortho-isomer, with the methyl group adjacent to the point of attachment to the pyridine ring, may experience greater steric hindrance, potentially affecting its ability to bind to target proteins.

  • Electronic Effects: The position of the electron-donating methyl group can subtly alter the electron density of the aromatic system, which may impact receptor interactions and metabolic stability.

  • Conformational Flexibility: The degree of rotational freedom between the tolyl and pyridine rings can differ among the isomers, influencing the molecule's preferred three-dimensional shape.

While direct experimental data comparing the three isomers is not currently available in the public domain, the principles of SAR suggest that these structural differences are likely to translate into distinct biological profiles.

Physicochemical Properties of 2-(tolyl)isonicotinic Acid Isomers

While extensive experimental data is lacking, some basic properties can be noted. The chemical structures of the three isomers are presented below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2-(o-tolyl)isonicotinic acidStructure of 2-(o-tolyl)isonicotinic acidC₁₃H₁₁NO₂213.23
This compoundStructure of this compoundC₁₃H₁₁NO₂213.23
2-(p-tolyl)isonicotinic acidStructure of 2-(p-tolyl)isonicotinic acidC₁₃H₁₁NO₂213.23

Note: Chemical structures are for illustrative purposes.

Commercially, 2-(o-tolyl)isonicotinic acid is available from some chemical suppliers, indicating its accessibility for research purposes.[1][2] The meta- and para-isomers are less commonly listed, suggesting they may require custom synthesis.

Inferred Biological Activity from Related Compounds

Derivatives of isonicotinic acid have been investigated for a wide range of biological activities, including:

  • Antimycobacterial Activity: As analogs of isoniazid, there is a potential for activity against Mycobacterium tuberculosis. The mechanism of isoniazid involves its activation by the mycobacterial enzyme KatG to an active form that inhibits mycolic acid synthesis.[3] The steric and electronic properties of the tolyl substituent could influence this activation process or the binding of the activated form to its target.

  • Anti-inflammatory Activity: Certain derivatives of nicotinic and isonicotinic acid have demonstrated anti-inflammatory properties.[4] The position of the tolyl group could modulate activity against inflammatory targets such as cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Some isonicotinic acid derivatives have been explored as potential anticancer agents, for example, by targeting receptor tyrosine kinases like VEGFR-2.[5] The specific conformation of the tolyl isomers could lead to differential binding affinities for the ATP-binding pocket of such kinases.

  • Enzyme Inhibition: The pyridine carboxylic acid scaffold is a known feature in various enzyme inhibitors.[6] The tolyl isomers could exhibit differential inhibitory activity against a range of enzymes depending on the topology of the enzyme's active site.

Hypothetical Experimental Protocols for Comparative Analysis

To address the current knowledge gap, a systematic comparison of the biological activities of the three tolyl-isonicotinic acid isomers is required. Below are detailed protocols for a hypothetical screening cascade.

General Cell Viability Assay

Objective: To determine the general cytotoxicity of the three isomers against a panel of human cell lines.

Protocol:

  • Cell Culture: Culture selected human cell lines (e.g., HEK293 for general cytotoxicity, A549 for lung cancer, and MCF-7 for breast cancer) in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of 2-(o-tolyl)isonicotinic acid, this compound, and 2-(p-tolyl)isonicotinic acid in dimethyl sulfoxide (DMSO). Prepare serial dilutions in culture medium.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add a viability reagent such as MTT or PrestoBlue™ and incubate as per the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimycobacterial Susceptibility Testing

Objective: To assess the in vitro activity of the isomers against Mycobacterium tuberculosis.

Protocol:

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Preparation: Prepare serial dilutions of the three isomers in 7H9 broth.

  • Inoculation: In a 96-well microplate, inoculate each well containing the compound dilutions with the bacterial suspension. Include a drug-free control and a positive control (isoniazid).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth. This can be assessed visually or by using a resazurin-based assay.

Mandatory Visualizations

G Comparative Analysis Workflow cluster_0 Compound Synthesis and Acquisition cluster_1 Primary Screening cluster_2 Secondary and Mechanistic Assays cluster_3 Data Analysis and SAR Synthesis Synthesis of o-, m-, p-tolylisonicotinic acids CellViability Cell Viability Assay (e.g., MTT) Synthesis->CellViability Antimycobacterial Antimycobacterial Assay (e.g., MABA) Synthesis->Antimycobacterial DataAnalysis IC50 / MIC Determination CellViability->DataAnalysis Antimycobacterial->DataAnalysis EnzymeInhibition Enzyme Inhibition Assays (e.g., COX, Kinase) SAR Structure-Activity Relationship Analysis EnzymeInhibition->SAR PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) PathwayAnalysis->SAR DataAnalysis->EnzymeInhibition DataAnalysis->PathwayAnalysis

Caption: A hypothetical workflow for the comparative biological evaluation of 2-(tolyl)isonicotinic acid isomers.

G Potential Signaling Pathways cluster_0 Potential Cellular Targets cluster_1 Downstream Effects cluster_2 Biological Outcome Compound 2-(tolyl)isonicotinic acid Isomer KatG Mycobacterial KatG Compound->KatG COX Cyclooxygenase (COX) Compound->COX VEGFR2 VEGFR-2 Compound->VEGFR2 MycolicAcid Inhibition of Mycolic Acid Synthesis KatG->MycolicAcid Prostaglandins Reduced Prostaglandin Production COX->Prostaglandins Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Antitubercular Antitubercular Activity MycolicAcid->Antitubercular AntiInflammatory Anti-inflammatory Effect Prostaglandins->AntiInflammatory Anticancer Anticancer Effect Angiogenesis->Anticancer

References

Structure-Activity Relationship of Tolyl-Isonicotinic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the known biological activities of isonicotinic acid derivatives, with a focus on anti-inflammatory and antimicrobial properties. We will present available quantitative data for analogous compounds to illustrate the impact of substituent placement. Furthermore, detailed experimental protocols for key biological assays are provided to facilitate further research in this area.

Comparative Biological Activity Data

While specific quantitative data for the direct comparison of tolyl-isonicotinic acid isomers is scarce, studies on structurally related compounds offer valuable insights. For instance, research on isonicotinates of aminophenols demonstrates that the position of the linker group significantly impacts anti-inflammatory activity.

One study revealed that the meta-aminophenol derivative of isonicotinic acid exhibited potent anti-inflammatory effects, being eightfold more effective than the standard drug Ibuprofen.[1] In contrast, the corresponding para-aminophenol derivative showed considerably lower, though still significant, activity. This suggests that the spatial arrangement of substituents on the phenyl ring plays a crucial role in the molecule's interaction with its biological target.

Below is a table summarizing the anti-inflammatory activity of some aminophenol isonicotinate derivatives, which can serve as a proxy for understanding the potential SAR of tolyl-isonicotinic acids.

CompoundLinker PositionIC50 (µg/mL)Relative Potency vs. Ibuprofen
Isonicotinate of meta-aminophenolmeta1.42 ± 0.1~ 8x more potent
Isonicotinate of para-aminophenolpara8.6 ± 0.5~ 1.3x more potent
Ibuprofen (Standard)-11.2 ± 1.9-

Table 1: Anti-inflammatory activity of aminophenol isonicotinate derivatives.[1]

Experimental Protocols

To enable researchers to conduct their own comparative studies on tolyl-isonicotinic acids, detailed methodologies for relevant biological assays are provided below.

Anti-inflammatory Activity Assay: Reactive Oxygen Species (ROS) Inhibition

This assay measures the ability of a compound to inhibit the production of reactive oxygen species from phagocytes, a key process in inflammation.

Protocol:

  • Preparation of Reagents:

    • Hanks Balanced Salt Solution (HBSS)

    • Luminol solution

    • Serum-opsonized zymosan (SOZ)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cell Preparation:

    • Fresh human whole blood is collected and diluted with HBSS.

  • Assay Procedure:

    • In a 96-well plate, add the diluted whole blood.

    • Add the test compound at various concentrations.

    • Incubate the plate at 37°C for 15 minutes.

    • Add luminol and SOZ to each well to induce chemiluminescence.

    • Immediately measure the light emission using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the control (wells without the test compound).

    • The IC50 value (the concentration of the compound that inhibits 50% of the ROS production) is determined from a dose-response curve.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Media and Inoculum:

    • Prepare a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in the broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Structure-Activity Relationships and Workflows

To better understand the concepts and processes involved in SAR studies, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis start Hypothesis Generation synthesis Compound Synthesis (Tolyl-Isonicotinic Acid Isomers) start->synthesis screening In Vitro Screening (e.g., Anti-inflammatory, Antimicrobial) synthesis->screening Test Compounds data_analysis Data Analysis (IC50, MIC determination) screening->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar Biological Data optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) receptor Cell Surface Receptor stimulus->receptor signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK) receptor->signaling transcription Gene Transcription signaling->transcription mediators Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins) transcription->mediators compound Tolyl-Isonicotinic Acid Derivative compound->signaling Inhibition

Caption: A hypothetical inflammatory signaling pathway potentially modulated by tolyl-isonicotinic acid derivatives.

Isomer_Activity cluster_isomers Tolyl-Isonicotinic Acid Isomers ortho Ortho-tolyl activity Biological Activity (Hypothetical) ortho->activity Moderate Activity (Potential steric hindrance) meta Meta-tolyl meta->activity High Activity (Optimal binding) para Para-tolyl para->activity Low to Moderate Activity (Altered electronics/conformation)

Caption: A conceptual diagram illustrating the hypothetical relationship between the tolyl substituent position and biological activity.

References

A Comparative Guide to InhA Enzyme Inhibitors for Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various inhibitors targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Due to the limited publicly available data on the direct enzyme inhibitory activity of 2-(m-tolyl)isonicotinic acid, this guide focuses on a comparative analysis of well-characterized direct and indirect InhA inhibitors, providing a valuable resource for researchers in the field of antitubercular drug development.

Introduction to InhA and its Role in Mycolic Acid Biosynthesis

Mycolic acids are long-chain fatty acids that constitute the major and most distinctive component of the mycobacterial cell wall, providing a crucial protective barrier against antibiotics and the host immune system.[1][2][3] The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems: FAS-I and FAS-II.[4][5] InhA is a key enzyme in the FAS-II pathway, responsible for the elongation of fatty acid chains.[6] Inhibition of InhA disrupts mycolic acid synthesis, leading to the death of the mycobacterium. This makes InhA a clinically validated and highly attractive target for the development of new antituberculosis drugs.[7][8]

The frontline antitubercular drug isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms a covalent adduct with NAD+. This adduct then binds to and inhibits InhA.[7][9] However, the emergence of drug resistance, often through mutations in the katG gene, has necessitated the development of direct InhA inhibitors that do not require activation by KatG.[7][9]

Quantitative Comparison of InhA Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against the InhA enzyme. This data provides a quantitative measure of their potency and allows for a direct comparison of their efficacy.

Compound ClassInhibitorTargetIC50 (µM)Assay ConditionsReference(s)
Isonicotinic Acid Derivative (Prodrug)Isoniazid (activated INH-NAD adduct)InhA0.0546Not Specified[10]
4-Hydroxy-2-pyridoneNITD-529InhA9.60Biochemical assay[9]
4-Hydroxy-2-pyridoneNITD-564InhA0.59Biochemical assay[9]
ArylamideCompound a4InhA3.07Endpoint assay[11]
ArylamideCompound a7InhA0.99Endpoint assay[11]
ArylamideCompound a8InhA1.85Endpoint assay[11]
ArylamideCompound p3InhA0.2Endpoint assay[11]
Thiadiazole-basedGSK138Recombinant InhA0.04Not Specified[12]
Benzimidazole1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazoleInhA10Spectrophotometric assay[13]
Benzofuran(E)-3-(2-ethylbenzofuran-3-yl)-N-(2-methoxyethyl)-N-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)acrylamideInhA14Spectrophotometric assay[13]
Diphenyl EtherTriclosanInhA0.46Spectrophotometric assay[13]
Diphenyl EtherPT70InhA0.0053Steady-state kinetics[14]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination and comparison of enzyme inhibition data. Below is a detailed methodology for a common InhA enzymatic inhibition assay.

InhA Enzymatic Inhibition Assay (Spectrophotometric Method)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against purified InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[15][16][17]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test compound dissolved in DMSO

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[13][15]

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include control wells with buffer and DMSO only (no inhibitor).

  • Reaction Mixture Preparation: To each well, add NADH to a final concentration of 250 µM and the substrate (DD-CoA) to a final concentration of 25 µM.[15]

  • Reaction Initiation: Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.[15]

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.[15]

Data Analysis:

  • Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[15]

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological context of InhA inhibition, the following diagrams illustrate the mycolic acid biosynthesis pathway and the general workflow for screening InhA inhibitors.

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Elongation) cluster_Condensation Condensation & Maturation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C16-C26 Acyl-CoA C16-C26 Acyl-CoA Malonyl-CoA->C16-C26 Acyl-CoA FAS-I Acyl-ACP Acyl-ACP C16-C26 Acyl-CoA->Acyl-ACP FabD alpha-branch alpha-branch C16-C26 Acyl-CoA->alpha-branch beta-Ketoacyl-ACP beta-Ketoacyl-ACP Acyl-ACP->beta-Ketoacyl-ACP KasA/B beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP MabA trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP HadAB/C Elongated Acyl-ACP Elongated Acyl-ACP trans-2-Enoyl-ACP->Elongated Acyl-ACP InhA Meromycolic Acid Meromycolic Acid Elongated Acyl-ACP->Meromycolic Acid Mycolic Acids Mycolic Acids Meromycolic Acid->Mycolic Acids Pks13 alpha-branch->Mycolic Acids Inhibitors Inhibitors InhA InhA Inhibitors->InhA

Caption: The Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_wholecell Whole-Cell Screening cluster_invivo In Vivo Evaluation Compound_Library Compound Library InhA_Assay InhA Enzymatic Assay Compound_Library->InhA_Assay Hit_Identification Hit Identification (IC50) InhA_Assay->Hit_Identification Mtb_Culture M. tuberculosis Culture Hit_Identification->Mtb_Culture MIC_Assay MIC Determination Mtb_Culture->MIC_Assay Lead_Selection Lead Compound Selection MIC_Assay->Lead_Selection Mouse_Model Mouse Model of TB Lead_Selection->Mouse_Model Efficacy_Studies Efficacy Studies Mouse_Model->Efficacy_Studies Candidate_Drug Preclinical Candidate Efficacy_Studies->Candidate_Drug

Caption: General workflow for the discovery and evaluation of InhA inhibitors.

Conclusion

The development of direct InhA inhibitors represents a promising strategy to combat drug-resistant tuberculosis. This guide provides a comparative overview of the inhibitory activities of several classes of compounds against InhA, alongside a detailed experimental protocol for assessing their potency. The provided data and methodologies can serve as a valuable resource for researchers working on the discovery and optimization of novel antitubercular agents targeting the mycolic acid biosynthesis pathway. Further investigation into the structure-activity relationships of these and other inhibitor classes will be crucial for the development of the next generation of tuberculosis therapeutics.

References

A Comparative Guide to Purity Validation of 2-(m-tolyl)isonicotinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 2-(m-tolyl)isonicotinic acid is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by experimental protocols and data.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for the purity analysis of non-volatile compounds like this compound.[1] It offers high sensitivity and accuracy, making it suitable for both qualitative and quantitative assessments.[1] Other techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.

A comparative overview of these methods is presented below:

FeatureHPLC with UV DetectionThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Differential partitioning of analytes between a stationary and mobile phase under high pressure.Separation based on the differential migration of analytes on a stationary phase coated on a plate, driven by a mobile phase.Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Primary Use Quantitative purity determination and impurity profiling.Qualitative screening and semi-quantitative estimation.[2][3]Impurity identification, structural elucidation, and trace-level quantification.[1][4]
Sensitivity High (Low microgram range).[1]Moderate to Low.Very High (Nanogram to picogram levels).[1]
Specificity High, especially with photodiode array detectors.Lower, potential for overlapping spots.Very High, provides mass-to-charge ratio information for definitive identification.[5]
Cost Moderate.Low.High.
Throughput Moderate.High.Moderate.

Proposed HPLC Method for this compound Purity Validation

The following is a proposed experimental protocol for the validation of this compound purity using a Reverse-Phase HPLC (RP-HPLC) method. This method is based on established analytical procedures for similar nicotinic acid derivatives.[6][7][8]

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6][7]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 4) in a ratio of 85:15 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 262 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample and dissolve in 100 mL of the mobile phase.

3. Validation Parameters:

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the sample solution in triplicate on three different days. The %RSD should be ≤ 2%.

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of the reference standard into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation: Expected Performance of the HPLC Method

The following table summarizes the expected performance data for the proposed HPLC method based on typical values for similar analyses.[8][10]

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.9990.9995
Precision (%RSD) ≤ 2%< 1.5%
Accuracy (% Recovery) 98 - 102%99.5%
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity validation workflow for this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results prep_standard Prepare Reference Standard Solutions hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep_standard->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis linearity Linearity hplc_analysis->linearity precision Precision (Intra-day & Inter-day) hplc_analysis->precision accuracy Accuracy (Recovery) hplc_analysis->accuracy lod_loq LOD & LOQ hplc_analysis->lod_loq report Purity Report & Validation Summary linearity->report precision->report accuracy->report lod_loq->report

Caption: Workflow for HPLC purity validation of this compound.

Conclusion

While several analytical techniques can be used for the purity assessment of this compound, RP-HPLC with UV detection stands out as a robust, sensitive, and accurate method for routine quality control. Its performance can be rigorously validated to meet regulatory standards. For impurity identification and structural elucidation, hyphenated techniques like LC-MS/MS are invaluable, though they come at a higher cost and complexity. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, sensitivity, and the stage of drug development.

References

A Comparative Crystallographic Analysis of Isonicotinic and Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives of isonicotinic and nicotinic acid. While the specific crystal structure of 2-(m-tolyl)isonicotinic acid is not publicly available, this document presents a detailed comparison of closely related and relevant compounds for which crystallographic data has been published. This information is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents and materials.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for several derivatives of nicotinic and isonicotinic acid, offering a basis for structural comparison. These compounds exhibit a range of applications, from anti-inflammatory to antimicrobial agents.

Table 1: Crystallographic Data for 2-(Arylamino)nicotinic Acid Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2-(Phenylamino)nicotinic acid (Form R)C₁₂H₁₀N₂O₂MonoclinicP2₁/c11.831(2)8.136(2)21.139(4)98.98(3)8[1]
2-(Phenylamino)nicotinic acid (Form β)C₁₂H₁₀N₂O₂MonoclinicP2₁/c10.989(2)12.378(3)15.195(3)107.13(3)8[1]
2-(Phenylamino)nicotinic acid (Form γ)C₁₂H₁₀N₂O₂MonoclinicP2₁/c10.551(2)12.438(2)15.828(3)108.99(3)8[1]
2-(Phenylamino)nicotinic acid (Form δ)C₁₂H₁₀N₂O₂MonoclinicP2₁/n10.551(2)12.438(2)15.828(3)108.99(3)8[1]
2-(p-Tolylamino)nicotinic acid (Form I)C₁₃H₁₂N₂O₂MonoclinicP2₁/c-----[2]
2-(p-Tolylamino)nicotinic acid (Form II)C₁₃H₁₂N₂O₂MonoclinicP2₁/c-----[2]
2-(p-Tolylamino)nicotinic acid (Form III, Zwitterion)C₁₃H₁₂N₂O₂-------[2]

Note: Detailed unit cell parameters for 2-(p-Tolylamino)nicotinic acid forms were not fully available in the cited abstract.

Table 2: Crystallographic Data for Isonicotinic Acid Hydrazide Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Isonicotinic acid hydrazideC₆H₇N₃O-------[3]
INH4 Derivative-Monoclinic------[4]
INH8 Derivative-Monoclinic------[4]
INH9 Derivative-Monoclinic------[4]

Note: Specific crystallographic data for Isonicotinic acid hydrazide and its derivatives (INH4, INH8, INH9) were mentioned but not fully detailed in the provided search results. The references indicate that these compounds crystallize in the monoclinic system.

Experimental Protocols

The synthesis and crystallographic analysis of these compounds follow established chemical and analytical procedures. Below are generalized protocols based on the methodologies described in the cited literature.

Synthesis of 2-(Arylamino)nicotinic Acids

A common method for the synthesis of 2-(arylamino)nicotinic acids is the Ullmann condensation.[5]

General Procedure:

  • A mixture of 2-chloronicotinic acid, an appropriate aromatic amine, potassium carbonate (as a base), and a copper catalyst is prepared in a suitable solvent (e.g., water under hydrothermal conditions).

  • The reaction mixture is heated at a specific temperature (e.g., 150–180 °C) for a set duration.

  • After cooling, the mixture is acidified to precipitate the product.

  • The crude product is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol or acetone to yield single crystals suitable for X-ray diffraction.[1]

Synthesis of Isonicotinic Acid Hydrazide Derivatives (Hydrazones)

Hydrazone derivatives of isonicotinic acid are typically synthesized through a condensation reaction.[6]

General Procedure:

  • Isonicotinic acid hydrazide (isoniazid) is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of the desired aromatic aldehyde is added to the solution.

  • The mixture is refluxed for several hours.

  • Upon cooling, the hydrazone product precipitates out of the solution.

  • The solid product is collected by filtration, washed with a cold solvent, and can be recrystallized to obtain pure crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[7][8]

General Workflow:

  • A suitable single crystal of the compound is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

  • Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

  • The diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[7]

Visualization of Structures and Workflows

The following diagrams illustrate the molecular structures and the general workflow for crystallographic analysis.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Diffraction Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Mixing Crude_Product Crude_Product Reaction->Crude_Product Precipitation Recrystallization Recrystallization Crude_Product->Recrystallization Single_Crystals Single_Crystals Recrystallization->Single_Crystals Data_Collection Data_Collection Single_Crystals->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Crystal_Structure Crystal_Structure Structure_Refinement->Crystal_Structure

Caption: General workflow for the synthesis and X-ray crystal structure analysis of organic compounds.

Molecular_Structures cluster_nicotinic Nicotinic Acid Derivatives cluster_isonicotinic Isonicotinic Acid Derivatives PNA 2-(Phenylamino)nicotinic acid TNA 2-(p-Tolylamino)nicotinic acid INH Isonicotinic acid hydrazide INH_derivative Isonicotinic acid hydrazone

Caption: Representative molecular structures of nicotinic and isonicotinic acid derivatives.

Alternative Compounds and Future Directions

Derivatives of isonicotinic and nicotinic acid are widely explored for their antimicrobial properties.[9][10] For instance, isoniazid is a primary drug for tuberculosis treatment.[11] The development of new derivatives often aims to overcome drug resistance and improve efficacy.

As a point of comparison, other classes of heterocyclic compounds are also investigated for similar biological activities. For example, quinoline and quinoxaline derivatives have shown potent antimicrobial and anticancer activities. A comparative crystallographic study of these different classes of compounds can provide valuable insights into the structural features essential for their biological function.

Future research could focus on the synthesis and crystallographic analysis of this compound and its derivatives to directly compare their structural features with the compounds presented in this guide. Such studies would contribute to a more complete understanding of the structure-property relationships within this important class of molecules.

References

comparative study of ortho, meta, and para tolyl isonicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ortho-, Meta-, and Para-Tolyl Isonicotinic Acids

This guide presents a comparative study of the ortho-, meta-, and para-isomers of tolyl isonicotinic acid. Aimed at researchers, scientists, and professionals in drug development, this document provides a detailed comparison of their structural and physicochemical properties, alongside generalized experimental protocols for their synthesis and characterization. Due to the limited availability of direct experimental data for these specific isomers, this guide combines available computational data with theoretical predictions based on established chemical principles.

Structural Comparison

The fundamental difference between the three isomers lies in the position of the methyl group on the tolyl substituent relative to the point of attachment to the isonicotinic acid ring. This seemingly minor structural variation can significantly influence the molecule's overall shape, electronic distribution, and steric environment, thereby affecting its physical, chemical, and biological properties.

G cluster_ortho Ortho-Tolyl Isonicotinic Acid cluster_meta Meta-Tolyl Isonicotinic Acid cluster_para Para-Tolyl Isonicotinic Acid ortho ortho meta meta para para

Figure 1: Structures of ortho-, meta-, and para-tolyl isonicotinic acid.

Physicochemical Properties

A direct experimental comparison of the physicochemical properties of the three tolyl isonicotinic acid isomers is challenging due to the scarcity of published data. However, computational predictions and the known properties of the parent compound, isonicotinic acid, can provide valuable insights.

PropertyOrtho-Tolyl Isonicotinic AcidMeta-Tolyl Isonicotinic AcidPara-Tolyl Isonicotinic AcidIsonicotinic Acid (Reference)
CAS Number 883528-31-2[1]100004-94-21226205-64-655-22-1[2]
Molecular Formula C₁₃H₁₁NO₂C₁₃H₁₁NO₂C₁₃H₁₁NO₂C₆H₅NO₂[2]
Molecular Weight 213.23 g/mol [1]213.23 g/mol 213.23 g/mol 123.11 g/mol [2]
Melting Point Data not availableData not availableData not available≥300 °C[3][4]
pKa Data not availableData not availableData not available4.96 (at 25°C)[2]
Water Solubility Data not availableData not availableData not available5.2 g/L (at 20°C)[3]
Topological Polar Surface Area (TPSA) 50.19 Ų[1]50.19 Ų50.19 Ų50.19 Ų
LogP (predicted) 2.755[1]2.7552.7550.7
Hydrogen Bond Donors 1[1]111
Hydrogen Bond Acceptors 2[1]222

Discussion of Properties:

  • Acidity (pKa): The position of the electron-donating methyl group on the tolyl ring is expected to influence the acidity of the carboxylic acid group. The para and ortho positions allow for resonance and inductive effects that can increase electron density on the pyridine ring, which would be expected to slightly decrease the acidity (increase the pKa) compared to the parent isonicotinic acid. The meta isomer's methyl group will primarily exert an inductive effect, leading to a smaller change in pKa. The ortho isomer may also experience steric hindrance that could affect the solvation of the carboxylate anion, potentially influencing its pKa.

  • Solubility: The introduction of the tolyl group increases the lipophilicity of the molecule, as indicated by the higher predicted LogP values compared to isonicotinic acid. This suggests that the tolyl isomers will be less soluble in water than the parent compound. The subtle differences in polarity and crystal packing between the three isomers would likely lead to minor variations in their aqueous and organic solvent solubilities.

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. The more symmetrical para isomer would be expected to pack more efficiently and thus have a higher melting point compared to the less symmetrical ortho and meta isomers.

Experimental Protocols

General Synthesis via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of 2-aryl-isonicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated isonicotinic acid derivative with an appropriate tolylboronic acid in the presence of a palladium catalyst.

G Start 2-Chloro-isonicotinic acid methyl ester + Tolylboronic acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Start->Reaction Mix Coupling Suzuki Coupling Reaction->Coupling Hydrolysis Hydrolysis (e.g., NaOH, then H+) Coupling->Hydrolysis Ester intermediate Product Tolyl Isonicotinic Acid Hydrolysis->Product

Figure 2: Generalized workflow for the synthesis of tolyl isonicotinic acids.

Materials:

  • 2-Chloro-isonicotinic acid methyl ester

  • Ortho-, meta-, or para-tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-chloro-isonicotinic acid methyl ester (1.0 eq.), the corresponding tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a 2:1 mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl tolyl-isonicotinate.

  • To the crude ester, add a solution of sodium hydroxide (2.0 eq.) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with hydrochloric acid to precipitate the tolyl isonicotinic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Expected ¹H NMR Features:

    • Ortho-isomer: Complex aromatic signals due to the proximity of the tolyl and pyridine rings. A distinct singlet for the methyl group.

    • Meta-isomer: Aromatic signals with coupling patterns characteristic of 1,3-disubstitution on the tolyl ring. A singlet for the methyl group.

    • Para-isomer: Two doublets in the aromatic region for the tolyl protons, indicative of 1,4-disubstitution. A singlet for the methyl group.

    • All isomers will show characteristic signals for the pyridine ring protons.

  • Expected ¹³C NMR Features: The number and chemical shifts of the aromatic carbon signals will differ for each isomer, reflecting the different symmetry and electronic environments. The methyl carbon will appear around 20-25 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.

  • Expected Features:

    • A broad O-H stretching band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

    • A strong C=O stretching band around 1700-1725 cm⁻¹.

    • C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.

    • C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

    • Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 213.23 g/mol .

Conclusion

While a comprehensive comparative guide based on extensive experimental data for ortho-, meta-, and para-tolyl isonicotinic acids is currently limited by the available literature, this document provides a foundational understanding of their structural differences and predicted physicochemical properties. The provided generalized synthesis and characterization protocols offer a practical starting point for researchers interested in working with these compounds. Further experimental investigation is necessary to fully elucidate and compare the properties and potential applications of these isomers.

References

A Comparative Guide to the Efficacy of 2-Aryl-Isonicotinic Acid Derivatives: Bridging In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-Inflammatory Efficacy: From Reactive Oxygen Species Inhibition to Paw Edema Reduction

Derivatives of isonicotinic acid have demonstrated significant potential as anti-inflammatory agents. The initial assessment of this activity often involves in vitro assays that measure the inhibition of key inflammatory mediators, such as reactive oxygen species (ROS).

In Vitro Efficacy: Inhibition of Reactive Oxygen Species (ROS)

A study on a series of isonicotinates, which are esters of isonicotinic acid, evaluated their ability to inhibit ROS production from human whole blood phagocytes. The results, summarized in the table below, highlight the potent in vitro anti-inflammatory activity of these compounds, with some exhibiting significantly lower IC50 values than the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2]

CompoundStructureIn Vitro ROS Inhibition IC50 (µg/mL)
Compound 5 3-aminophenyl isonicotinate1.42 ± 0.1
Compound 6 4-aminophenyl isonicotinate8.6 ± 0.5
Compound 8a N-(4-hydroxyphenyl)acetamide-isonicotinate19.6 ± 3.4
Compound 8b N-(4-hydroxyphenyl)butyramide-isonicotinate3.7 ± 1.7
Ibuprofen Standard NSAID11.2 ± 1.9
Proposed In Vitro to In Vivo Experimental Workflow

The promising in vitro results warrant further investigation in established in vivo models of inflammation. The following diagram illustrates a typical workflow for progressing from in vitro screening to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro ROS Inhibition Assay (IC50 Determination) in_vivo Carrageenan-Induced Paw Edema in Rats (% Inhibition of Edema) in_vitro->in_vivo Lead Compound Selection G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inhibitory Action stimulus Inflammatory Stimulus cox2 COX-2 Activation stimulus->cox2 ros ROS Production stimulus->ros prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation ros->inflammation prostaglandins->inflammation compound 2-Aryl-Isonicotinic Acid Derivative compound->cox2 Inhibition compound->ros Inhibition G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response cluster_4 Inhibitory Action vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K/Akt vegfr2->pi3k plc PLCγ/PKC vegfr2->plc ras Ras/Raf/MEK/ERK vegfr2->ras survival Survival pi3k->survival migration Migration plc->migration proliferation Endothelial Cell Proliferation ras->proliferation angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis compound 2-Aryl-Isonicotinic Acid Derivative compound->vegfr2 Inhibition

References

Safety Operating Guide

Proper Disposal of 2-(m-tolyl)isonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-(m-tolyl)isonicotinic acid, a compound utilized by researchers and scientists in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is classified as a skin, eye, and respiratory irritant.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective GearSpecificationsRationale
Gloves Chemical-resistant (e.g., nitrile rubber)Prevents skin contact and irritation.[1]
Eye Protection Safety goggles or a face shieldProtects eyes from dust particles and splashes.[1]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder to avoid respiratory irritation.[1]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[1]

In the event of accidental contact, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical in household garbage or allow it to enter the sewage system.[2]

  • Waste Collection:

    • Collect waste this compound in a designated, clearly labeled, and tightly sealed container.

    • Ensure the container is compatible with the chemical to prevent any reactions.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound or a closely related compound if a specific one is unavailable.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water, if the compound is soluble).

    • Collect the rinsate as hazardous waste and add it to the designated waste container.

    • Once decontaminated, the container can be disposed of according to institutional and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if powder) start->ppe collect Collect waste in a labeled, sealed, and compatible container ppe->collect storage Store in a cool, dry, well-ventilated area collect->storage disposal_company Contact licensed hazardous waste disposal company storage->disposal_company provide_sds Provide SDS to disposal company disposal_company->provide_sds transport Waste transported to an approved disposal plant provide_sds->transport end End: Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

Environmental Precautions

It is crucial to prevent the release of this compound into the environment.[3] This compound is water-soluble and can spread in water systems.[3] Therefore, it should not be disposed of down the drain or in any way that could contaminate soil or water sources. Contaminated packaging should be handled in the same manner as the substance itself and disposed of at a hazardous or special waste collection point.[3]

References

Essential Safety and Logistical Information for Handling 2-(M-tolyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-(M-tolyl)isonicotinic acid (CAS No. 100004-94-2). The information presented here is compiled to ensure the safety of laboratory personnel and to facilitate compliant and safe operational procedures.

Disclaimer: No specific safety data sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known hazards of the structurally similar compounds, 3-(m-tolyl)isonicotinic acid and isonicotinic acid. It is reasonable to assume that this compound exhibits a similar hazard profile.

Hazard Summary

Based on data from its structural analogs, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassificationAnticipated EffectData Source
Skin IrritationCauses skin irritation.[1][2]3-(m-tolyl)isonicotinic acid, Isonicotinic acid
Eye IrritationCauses serious eye irritation.[1][2]3-(m-tolyl)isonicotinic acid, Isonicotinic acid
Respiratory IrritationMay cause respiratory irritation.[1][2]3-(m-tolyl)isonicotinic acid, Isonicotinic acid

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for tears or holes before each use. Change gloves immediately if contaminated.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Eye protection must be worn at all times in the laboratory.
Respiratory NIOSH-approved respiratorA respirator with a particulate filter (N95 or higher) should be used when handling the powder outside of a fume hood or in case of a spill.
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is required.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures will minimize the risk of exposure and ensure a safe working environment.

  • Engineering Controls :

    • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Hygiene Practices :

    • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or store food in areas where chemicals are handled or stored.

  • Handling Solid Compound :

    • To prevent dust formation, handle the solid material carefully.[3]

    • Use a spatula or other appropriate tool to transfer the powder. Avoid scooping directly from the container in a way that generates dust.

    • If possible, weigh the compound in a fume hood or a ventilated balance enclosure.

Emergency Response: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response Plan
  • Evacuate : Immediately evacuate the area of the spill.

  • Alert : Notify your supervisor and laboratory safety officer.

  • Assess : From a safe distance, assess the extent of the spill.

  • Contain : If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material for powders.

  • Clean-up :

    • Wear the appropriate PPE, including a respirator.

    • Carefully sweep or scoop the spilled material into a designated waste container. Avoid creating dust.

    • Decontaminate the area with a suitable cleaning agent.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Accidental Exposure Protocol

G cluster_exposure Accidental Exposure to this compound cluster_actions Immediate First Aid start Exposure Occurs skin_contact Skin Contact start->skin_contact On Skin eye_contact Eye Contact start->eye_contact In Eyes inhalation Inhalation start->inhalation Inhaled wash_skin Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. skin_contact->wash_skin flush_eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. eye_contact->flush_eyes fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency response workflow for accidental exposure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused compound and any contaminated items (e.g., gloves, absorbent pads, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling :

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.